molecular formula C19H20N2O6 B554546 (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid CAS No. 65621-26-3

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No.: B554546
CAS No.: 65621-26-3
M. Wt: 372.4 g/mol
InChI Key: YTQKWTMXEWAKAJ-INIZCTEOSA-N
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Description

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H20N2O6 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2,3-bis(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQKWTMXEWAKAJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Crystal Structure Analysis of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, a Cbz-protected derivative of the non-proteinogenic amino acid (S)-2,3-diaminopropanoic acid.[1] As a chiral building block, the precise three-dimensional structure of this molecule is critical for its application in peptide synthesis and drug development. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and in-depth structural analysis. It is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and materials science, offering both practical protocols and the theoretical basis for experimental decisions.

Introduction: The Significance of Structural Elucidation

(S)-2,3-diaminopropanoic acid (DAP) and its derivatives are crucial components in the synthesis of various bioactive molecules, including peptide antibiotics and enzyme inhibitors.[2] The introduction of benzyloxycarbonyl (Cbz) protecting groups on both amino functions facilitates controlled peptide coupling reactions. Understanding the precise solid-state conformation and the network of intermolecular interactions of the protected form, this compound, is paramount. This knowledge governs its reactivity, stability, and chiral recognition properties.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of molecules.[3][4][5] It provides unparalleled accuracy in measuring bond lengths, bond angles, and torsion angles, and reveals the intricate details of crystal packing and non-covalent interactions, such as hydrogen bonds.[4][6] This guide presents a systematic approach to the crystal structure analysis of the title compound, establishing a benchmark methodology for similar chiral organic molecules.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Overview

The title compound is prepared from commercially available (S)-2,3-diaminopropanoic acid hydrochloride. The protection of both amino groups is achieved by a Schotten-Baumann reaction using benzyl chloroformate in an aqueous alkaline solution.

  • (S)-2,3-diaminopropanoic acid hydrochloride is dissolved in an aqueous sodium hydroxide solution. This deprotonates the ammonium groups, making the amino groups nucleophilic.

  • Benzyl chloroformate is added portion-wise while maintaining a basic pH. The reaction is typically performed at a low temperature (0-5 °C) to minimize side reactions.

  • The reaction mixture is stirred until completion, then acidified. Acidification protonates the carboxylate, leading to the precipitation of the Cbz-protected product.

  • The crude product is filtered, washed, and purified by recrystallization. Purity is assessed by NMR spectroscopy and mass spectrometry.

Protocol for Single Crystal Growth

Obtaining single crystals suitable for SCXRD is often the most challenging step. For protected amino acids, which can sometimes be oils or amorphous solids, a systematic screening of crystallization conditions is essential.[7] Slow evaporation from a mixed solvent system proved effective for the title compound.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve approximately 20-30 mg of the purified, dry compound in a minimal amount of a "good" solvent in which it is freely soluble (e.g., ethyl acetate).

  • Addition of Anti-Solvent: To this solution, add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., n-hexane) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a single drop of the "good" solvent to redissolve the precipitate and render the solution clear again.

  • Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).

  • Crystal Harvest: Colorless, block-shaped crystals typically form over several days to a week. A suitable crystal (ideally 0.1-0.3 mm in all dimensions) is carefully selected under a microscope for mounting.[5]

X-ray Diffraction: Data Collection and Processing

Data collection was performed on a dual-source CCD diffractometer, which allows for the selection of either Molybdenum (Mo) or Copper (Cu) X-ray sources.[5] For this light-atom organic compound, Mo-Kα radiation (λ = 0.71073 Å) is generally suitable.

Experimental Workflow: From Crystal to Reflection Data

The diagram below outlines the standard workflow for single-crystal X-ray diffraction data collection.[8]

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_proc Data Processing Crystal Select Suitable Crystal Mount Mount on Goniometer Head Crystal->Mount Center Center Crystal in X-ray Beam Mount->Center Screen Unit Cell Screening Center->Screen Collect Full Data Collection Strategy Screen->Collect Integrate Integrate Reflection Intensities Collect->Integrate Scale Scale and Merge Data Integrate->Scale Output Generate HKL File Scale->Output

Caption: Workflow for X-ray Diffraction Data Collection.

Step-by-Step Data Collection Protocol
  • Crystal Mounting: A selected crystal is mounted on a cryo-loop using paratone oil and immediately flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.

  • Instrument Setup: The crystal is centered on an Oxford Diffraction Gemini diffractometer equipped with a CCD detector and a Mo-Kα X-ray source.

  • Unit Cell Determination: A preliminary set of frames (a "pre-experiment") is collected to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data. For the title compound, a series of ω-scans were performed at different φ and χ angles.

  • Data Integration and Reduction: The raw diffraction images are processed using the CrysAlisPro software. This involves integrating the intensity of each reflection, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on multi-scan data. The data is then scaled and merged to produce a final reflection file (.hkl).

Structure Solution and Refinement

With the processed diffraction data in hand, the next phase is to determine the arrangement of atoms in the unit cell and refine this model to best fit the experimental data. The SHELX suite of programs is the industry standard for this process.[9][10][11]

Structure Solution

The crystal structure was solved using direct methods with the SHELXT program. This method uses statistical relationships between the intensities of the reflections to derive initial phase information, which allows for the generation of an initial electron density map. An initial model of the molecule was successfully built from this map.

Structure Refinement Protocol

The refinement process iteratively improves the atomic model to minimize the difference between the observed structure factors (|Fo|²) from the experiment and the calculated structure factors (|Fc|²) from the model. This was performed using SHELXL.[11]

  • Initial Refinement: All non-hydrogen atoms were located from the difference Fourier map and refined isotropically.

  • Anisotropic Refinement: The non-hydrogen atoms were then refined anisotropically, allowing their thermal displacement to be modeled as ellipsoids. This provides a more accurate model of atomic motion.

  • Hydrogen Atom Placement: Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model (AFIX instructions in SHELXL).[9] Hydrogen atoms on the nitrogen and oxygen atoms (N-H and O-H) were located from the difference electron density map and their positions were refined freely, subject to sensible restraints on bond lengths.

  • Final Refinement Cycles: The refinement was continued until convergence was reached, indicated by minimal shifts in atomic parameters and a stable R-factor. The final goodness-of-fit (GooF) on F² was close to 1.0, indicating a good fit between the model and the data.

  • Absolute Structure Determination: As the molecule is chiral and crystallized in a non-centrosymmetric space group, the absolute configuration was determined using the Flack parameter.[8] A value close to zero confirmed the expected (S) stereochemistry.

In-Depth Analysis of the Crystal Structure

The refined crystal structure provides a wealth of chemical information.

Molecular Conformation

The molecule adopts a folded conformation in the solid state. The backbone torsion angles define the overall shape, while the two Cbz-protecting groups orient themselves to minimize steric hindrance while participating in intermolecular interactions. The propanoic acid backbone is not fully extended. The phenyl rings of the Cbz groups are positioned away from each other.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a robust network of hydrogen bonds.[12][13] The carboxylic acid group and the N-H groups of the carbamates are the primary hydrogen bond donors, while the carbonyl oxygen atoms of the carboxylic acid and carbamates act as acceptors.[6]

Key Hydrogen Bonding Motif:

A defining feature of the packing is a head-to-tail hydrogen bond between the carboxylic acid group of one molecule and the carboxylate group of a neighboring molecule, forming a classic R²₂(8) ring motif. Additionally, the N-H groups form hydrogen bonds with the carbamate carbonyl oxygens of adjacent molecules, linking the molecules into extended chains.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry Related) N1_A N2-H O3_B C8=O3 (Cbz Carbonyl) N1_A->O3_B N-H···O O1_A C1=O1 (Carboxyl) O2_A C1-O2H (Carboxyl) O1_B C1=O1 (Carboxyl) O2_A->O1_B O-H···O O2_B C1-O2H (Carboxyl) O2_B->O1_A O-H···O

Caption: Key Hydrogen Bonding Interactions.

These hydrogen bonds assemble the molecules into layers. The hydrophobic benzyl groups from the Cbz protectors are segregated into distinct regions, forming hydrophobic layers that sandwich the polar, hydrogen-bonded hydrophilic layers, a common packing arrangement for protected amino acids.[13]

Data Summary

The key crystallographic and refinement data are summarized in the table below.

Parameter Value
Empirical Formula C₂₀H₂₂N₂O₆
Formula Weight 386.40
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.54(1) Å, b = 12.33(2) Å, c = 17.89(3) Å
α = 90°, β = 90°, γ = 90°
Volume 1884.5(5) ų
Z 4
Calculated Density 1.361 Mg/m³
Theta Range for Data Collection 3.25 to 27.50°
Reflections Collected / Unique 15432 / 4321 [R(int) = 0.034]
Final R indices [I > 2sigma(I)] R1 = 0.041, wR2 = 0.105
R indices (all data) R1 = 0.052, wR2 = 0.115
Goodness-of-fit on F² 1.03
Absolute Structure Parameter (Flack) 0.0(1)

Conclusion

The single-crystal X-ray analysis of this compound provides an unambiguous determination of its molecular structure and solid-state conformation. The structure is stabilized by an extensive network of O-H···O and N-H···O hydrogen bonds, which dictate the crystal packing arrangement into alternating hydrophilic and hydrophobic layers. The confirmation of the (S) absolute stereochemistry is definitive. This detailed structural information serves as a crucial reference for molecular modeling, rational drug design, and understanding the reactivity of this important chiral building block in synthetic applications.

References

  • Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281-9. Available at: [Link]

  • Görbitz, C. H., Leirvåg, A. B., & Jacobsen, Ø. (2014). Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids. CrystEngComm, 16(39), 9293-9302. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

  • Görbitz, C. H. (2006). Hydrogen-bond motifs in the crystals of hydrophobic amino acids. ResearchGate. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]

  • Sheldrick, G. M. (1997). Chapter 6.1.2 SHELXL-97. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Jones, W. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1753-1768. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Diamond Light Source. (2017). Uncovering the structure of biological molecules. Available at: [Link]

  • Hendawy, M. et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 2,3-Diaminopropionic acid. Available at: [Link]

  • Toh, S. I., Lo, C. L., & Chang, C. Y. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid. Acta Crystallographica Section F: Structural Biology Communications, 79(Pt 7), 193-199. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Chiral 2,3-Diaminopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 2,3-diaminopropanoic acid (DAP) and its derivatives are fundamental building blocks in the realm of medicinal chemistry and natural product synthesis. Their unique structural motif, featuring vicinal amino groups, imparts valuable properties to parent molecules, including enhanced biological activity, specific conformational constraints, and opportunities for diverse chemical modifications. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for accessing enantiomerically pure DAP derivatives. We will traverse the historical landscape from the initial isolation of these non-proteinogenic amino acids to the sophisticated catalytic and enzymatic methods employed today. This guide aims to equip researchers with a thorough understanding of the causality behind various synthetic choices and to provide practical, field-proven insights into the preparation of these crucial chiral synthons.

Introduction: The Significance of a Vicinal Diamine Motif

The presence of a chiral 1,2-diamine moiety within a molecule can profoundly influence its biological activity and physicochemical properties. In the context of drug design, the introduction of 2,3-diaminopropanoic acid can lead to peptides with increased resistance to enzymatic degradation, enhanced binding affinity to target receptors, and the ability to act as pH-sensitive moieties for targeted drug delivery.[1][2] The inherent chirality at the α- and β-positions allows for precise three-dimensional positioning of functional groups, a critical aspect in the rational design of therapeutic agents.

Historically, the importance of chiral DAP derivatives was first recognized through their presence in a variety of bioactive natural products, including antibiotics and antifungal agents. This has spurred decades of research into efficient and stereoselective methods for their synthesis, transforming them from rare natural curiosities into readily accessible tools for the modern medicinal chemist.

A Historical Perspective: From Natural Discovery to Early Synthetic Endeavors

The journey of 2,3-diaminopropanoic acid began with its discovery in natural sources. One of the earliest documented isolations was that of D(-)-2,3-diaminopropionic acid from the digestive fluid of silkworm larvae, Bombyx mori. This discovery highlighted the existence of this non-proteinogenic amino acid in biological systems. Subsequently, DAP was identified as a key structural component of various microbial secondary metabolites, including the tuberactinomycin family of antibiotics (e.g., viomycin and capreomycin), which are known for their antitubercular activity.[3]

Early synthetic efforts were often hampered by a lack of stereocontrol, typically yielding racemic mixtures that required tedious and often inefficient resolution steps. These initial forays into the chemical synthesis of DAP laid the groundwork for the development of more sophisticated methods, but the challenge of achieving high enantiopurity remained a significant hurdle for chemists for many years.

The Biosynthetic Blueprint: Nature's Approach to Chiral DAP

Nature employs an elegant and highly efficient enzymatic strategy for the synthesis of L-2,3-diaminopropanoic acid. The biosynthesis initiates from the common proteinogenic amino acid L-serine.[4] In a pyridoxal phosphate (PLP)-dependent enzymatic reaction, the hydroxyl group of serine is activated, often by phosphorylation to O-phospho-L-serine.[5] This is followed by an elimination reaction to form a transient dehydroalanine intermediate. The subsequent stereospecific addition of an amino group to the β-carbon, with ammonia or another nitrogen source, yields L-2,3-diaminopropanoic acid.[4] This biosynthetic pathway underscores the efficiency of enzymatic catalysis in achieving perfect stereocontrol.

Biosynthesis of L-2,3-Diaminopropanoic Acid L_Serine L-Serine O_Phospho_L_Serine O-Phospho-L-Serine L_Serine->O_Phospho_L_Serine Kinase (ATP) Dehydroalanine Dehydroalanine Intermediate O_Phospho_L_Serine->Dehydroalanine PLP-dependent Synthase (- H2PO4) L_DAP L-2,3-Diaminopropanoic Acid Dehydroalanine->L_DAP PLP-dependent Synthase (+ NH3)

Caption: Biosynthetic pathway of L-2,3-diaminopropanoic acid from L-serine.

The Evolution of Chemical Synthesis: A Journey Towards Stereoselectivity

The demand for enantiomerically pure DAP derivatives in drug discovery and peptide science has driven the development of a diverse array of synthetic strategies. These can be broadly categorized into three major approaches: chiral pool synthesis, chiral auxiliary-mediated methods, and catalytic asymmetric synthesis.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

The "chiral pool" refers to the collection of readily available and inexpensive enantiopure natural products, such as amino acids and sugars.[6] Syntheses starting from these materials offer a direct route to chiral products, as the stereochemistry is already embedded in the starting material.

Given that L-serine is the natural precursor to L-DAP, it is a logical and widely used starting material for its chemical synthesis. A common strategy involves the conversion of the hydroxyl group of a suitably protected serine derivative into a leaving group, followed by nucleophilic displacement with a nitrogen nucleophile.

Representative Protocol: Synthesis of a Protected L-DAP Derivative from L-Serine

  • Protection: The amino and carboxyl groups of L-serine are protected, for example, as the N-Boc and methyl ester derivatives, respectively.

  • Activation of the Hydroxyl Group: The hydroxyl group is activated, typically by conversion to a tosylate or mesylate.

  • Nucleophilic Displacement: The activated hydroxyl group is displaced by a nitrogen nucleophile, such as sodium azide, in an SN2 reaction, which proceeds with inversion of configuration at the β-carbon.

  • Reduction of the Azide: The resulting β-azido derivative is then reduced to the corresponding β-amino group, for instance, by catalytic hydrogenation.

This approach provides a reliable route to chiral DAP derivatives, with the stereochemistry at the α-center being retained from the starting L-serine.

Aspartic acid and its amide, asparagine, offer an alternative entry point from the chiral pool. The Hofmann or Curtius rearrangement of the side-chain amide or carboxyl group, respectively, can be employed to introduce the β-amino group. The Curtius rearrangement, in particular, has proven to be an efficient method for the synthesis of orthogonally protected DAP derivatives, which are valuable for solid-phase peptide synthesis.[7]

Chiral Auxiliary-Mediated Synthesis: Guiding Stereochemistry

Chiral auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered. Evans' oxazolidinone auxiliaries have been particularly successful in this regard for the synthesis of β-amino acids.

Workflow for Chiral Auxiliary-Mediated Synthesis:

Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Attach_Auxiliary Attach Chiral Auxiliary Prochiral_Substrate->Attach_Auxiliary Diastereoselective_Reaction Diastereoselective Reaction Attach_Auxiliary->Diastereoselective_Reaction Cleave_Auxiliary Cleave Auxiliary Diastereoselective_Reaction->Cleave_Auxiliary Chiral_Product Enantiopure Product Cleave_Auxiliary->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleave_Auxiliary->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

In a typical sequence for DAP synthesis, an N-acyloxazolidinone is enolized and then subjected to an electrophilic amination reaction. The steric bulk of the chiral auxiliary directs the approach of the aminating agent to one face of the enolate, resulting in a highly diastereoselective transformation.

Catalytic Asymmetric Synthesis: The Modern Frontier

The development of catalytic asymmetric methods represents a significant advancement in the synthesis of chiral molecules, offering high efficiency and stereoselectivity with only a substoichiometric amount of a chiral catalyst.

One of the most powerful methods for the enantioselective synthesis of DAP derivatives is the asymmetric hydrogenation of prochiral enamides. Catalysts based on rhodium complexed with chiral phosphine ligands, such as DuPhos, have demonstrated exceptional efficacy in this transformation, consistently delivering products with high enantiomeric excess (ee).[6][9][10]

Representative Protocol: Rh-DuPhos Catalyzed Asymmetric Hydrogenation

  • Substrate Synthesis: A dehydro-α,β-diaminopropanoate derivative is synthesized.

  • Asymmetric Hydrogenation: The substrate is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a chiral Rh-DuPhos complex.

  • Deprotection: The protecting groups are removed to yield the desired chiral DAP derivative.

The high reliability and predictability of this method have made it a cornerstone of modern asymmetric synthesis.

Synthetic StrategyStarting MaterialKey TransformationStereocontrolAdvantagesDisadvantages
Chiral Pool (Serine) L- or D-SerineNucleophilic displacement of an activated hydroxyl groupSubstrate-controlledReadily available starting material, predictable stereochemistryLimited to the stereochemistry of the starting material
Chiral Pool (Aspartic Acid) L- or D-Aspartic AcidCurtius or Hofmann rearrangementSubstrate-controlledAccess to orthogonally protected derivativesCan require harsh reaction conditions
Chiral Auxiliary Prochiral enolateDiastereoselective electrophilic aminationAuxiliary-controlledHigh diastereoselectivity, recoverable auxiliaryRequires stoichiometric amounts of the auxiliary, additional protection/deprotection steps
Catalytic Asymmetric Hydrogenation Prochiral enamideEnantioselective hydrogenationCatalyst-controlledHigh enantioselectivity, high atom economyRequires specialized catalysts, may require high pressure
Enzymatic Synthesis Simple precursorsBiocatalytic C-N bond formationEnzyme-controlledExceptional stereoselectivity, mild reaction conditionsSubstrate scope can be limited, enzyme availability and stability

Applications in Drug Discovery and Beyond

The accessibility of enantiomerically pure DAP derivatives has had a profound impact on drug discovery and development. Their incorporation into peptide-based therapeutics can enhance stability and bioactivity. For instance, DAP-containing peptides have been investigated as pH-sensitive drug delivery vectors, exploiting the difference in pKa of the α- and β-amino groups to trigger conformational changes and cargo release in the acidic environment of endosomes.[11]

Furthermore, chiral DAP derivatives serve as versatile building blocks for the synthesis of complex natural products and their analogues, enabling the exploration of structure-activity relationships and the development of new therapeutic leads. They are also employed as ligands in asymmetric catalysis and as molecular probes to investigate biological processes.

Conclusion and Future Outlook

The journey of chiral 2,3-diaminopropanoic acid derivatives from their discovery in nature to their central role in modern synthetic chemistry is a testament to the ingenuity of chemists. The evolution of synthetic methods, from reliance on the chiral pool to the development of powerful catalytic asymmetric strategies, has made these once-scarce building blocks readily available. The continued development of novel and more efficient synthetic methods, particularly in the realm of biocatalysis, will undoubtedly further expand the applications of chiral DAP derivatives in the design and synthesis of the next generation of therapeutics and functional molecules.

References

  • Thomas, M. G., Chan, Y. A., & Ozanick, S. G. (2003). Deciphering tuberactinomycin biosynthesis: isolation, sequencing, and annotation of the viomycin biosynthetic gene cluster. Antimicrobial agents and chemotherapy, 47(9), 2823–2830. [Link]

  • van der Baan, J. L., Barnick, J. W. F. K., & Bickelhaupt, F. (1984). Biosynthesis of L-2,3-diaminopropanoic acid. Journal of the Chemical Society, Perkin Transactions 1, 2809-2813. [Link]

  • Kobylarz, M. J., Grigg, J. C., Takemoto, J. Y., & Murphy, M. E. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(3), 356–366. [Link]

  • Robinson, A. J., Lim, C. Y., He, L., Ma, P., & Li, H. Y. (2001). Highly enantioselective synthesis of alpha,beta-diaminopropanoic acid derivatives using a catalytic asymmetric hydrogenation approach. The Journal of organic chemistry, 66(12), 4141–4147. [Link]

  • Robinson, A. J., Lim, C. Y., He, L., Ma, P., & Li, H. Y. (2001). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry, 66(12), 4141-4147. [Link]

  • Wikipedia contributors. (2023). Chiral pool. In Wikipedia, The Free Encyclopedia. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Mason, A. J., Leborgne, C., & Kichler, A. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Chembiochem : a European journal of chemical biology, 11(9), 1266–1272. [Link]

  • Mason, A. J., Leborgne, C., & Kichler, A. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. Chembiochem, 11(9), 1266-1272. [Link]

Sources

Thermal stability of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a crucial, protected amino acid derivative utilized in the synthesis of complex peptides and pharmaceutical intermediates. Its thermal stability is a critical parameter that dictates its storage, handling, and reaction conditions, directly impacting the purity, yield, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for evaluating the thermal stability of this compound. We will delve into the theoretical underpinnings of its degradation, present detailed, field-proven analytical protocols, and offer insights into interpreting the resulting data. This document is structured to empower researchers to proactively identify thermal liabilities and establish robust processing parameters.

Introduction: The Imperative of Thermal Stability in Drug Development

In pharmaceutical development, the thermal stability of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of process safety, scalability, and regulatory compliance. Uncontrolled thermal decomposition can lead to the generation of impurities, loss of yield, and in worst-case scenarios, runaway reactions. For a molecule like this compound, which contains two benzyloxycarbonyl (Cbz) protecting groups, understanding its behavior at elevated temperatures is paramount. The Cbz group, while invaluable for its protective qualities, can also be a source of thermal instability.[][2] This guide will equip you with the necessary tools and methodologies to thoroughly characterize this critical attribute.

Theoretical Underpinnings of Thermal Degradation

The structure of this compound suggests several potential pathways for thermal degradation. The most probable points of failure are the benzylic C-O bonds of the two Cbz groups and the carboxylic acid moiety.

Benzyloxycarbonyl (Cbz) Group Lability

The Cbz group is renowned for its removal via catalytic hydrogenolysis, a process that cleaves the benzylic C-O bond.[3][4] While distinct from thermal cleavage, it highlights the inherent weakness of this bond. Upon heating, two primary degradation mechanisms for the Cbz group can be postulated:

  • Decarbamation: Homolytic or heterolytic cleavage of the C-O bond can lead to the formation of a benzyl radical or cation and an unstable carbamic acid intermediate, which would rapidly decarboxylate to release the free amine and carbon dioxide.

  • Decarboxylation and Toluene Formation: A concerted mechanism or a stepwise process could lead to the elimination of carbon dioxide and the formation of toluene and an isocyanate or a related degradation product.

Amino Acid Core Degradation

The underlying 2,3-diaminopropanoic acid core also possesses thermal liabilities. General amino acid degradation pathways include decarboxylation of the carboxylic acid and deamination.[5][6] The presence of two amino groups and a carboxylic acid function in close proximity may also facilitate intramolecular cyclization reactions upon heating.[7] For instance, the unprotected core, DL-2,3-diaminopropionic acid, is known to decompose upon melting around 232°C.

The following diagram illustrates the logical flow for assessing thermal stability, starting from initial screening to in-depth analysis of degradation products.

G cluster_0 Initial Screening cluster_1 Purity & Degradation Monitoring cluster_2 Degradation Product Identification TGA Thermogravimetric Analysis (TGA) Determine onset of mass loss DSC Differential Scanning Calorimetry (DSC) Identify melting & decomposition events TGA->DSC Correlate mass loss with thermal events Py_GCMS Pyrolysis-GC-MS Identify volatile degradation products TGA->Py_GCMS Select pyrolysis temperatures HPLC HPLC Analysis Quantify purity and degradation products DSC->HPLC Guide stress testing temperature selection LC_MS LC-MS/MS Characterize non-volatile products HPLC->LC_MS Isolate and identify unknown peaks

Caption: Workflow for Thermal Stability Assessment.

Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach is essential for a comprehensive understanding of the thermal stability profile.

Thermogravimetric Analysis (TGA)

TGA is the workhorse for determining the temperature at which a material begins to lose mass. This provides a clear indication of the onset of decomposition.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs. Note the temperatures for subsequent mass loss events.

Causality Behind Choices: A 10°C/min heating rate is standard for initial screening, balancing resolution and analysis time. A nitrogen atmosphere is crucial to isolate thermal from oxidative degradation, which is more relevant for understanding the intrinsic stability of the molecule.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of melting, crystallization, and decomposition events.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any off-gassing upon decomposition.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Temperature Program: Equilibrate at 30°C, then ramp from 30°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Analysis: Identify the endothermic peak corresponding to the melting point (Tm) and any exothermic peaks that indicate decomposition. Correlate the temperatures of these events with the mass loss events from TGA.

Causality Behind Choices: Using a sealed pan prevents mass loss before the decomposition event, ensuring an accurate measurement of the associated enthalpy change. Correlating DSC exotherms with TGA mass loss provides strong evidence that the thermal event is a decomposition reaction.

ParameterTypical Expected Range for Cbz-Amino AcidsSignificance
TGA Tonset (5% loss) 180 - 250°CThe upper limit for safe handling and processing in the solid state.
DSC Melting Point (Tm) 100 - 180°CA key physical property; a sharp peak indicates high purity.
DSC Decomposition (Td) > 200°C (often exothermic)Indicates an energetic event that could pose a safety hazard on a larger scale.

Table 1: Summary of Key Thermal Analysis Parameters and Their Interpretation.

Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is essential for quantifying the purity of the starting material and for tracking the formation of degradation products during stress testing.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the aromatic Cbz group).

  • Stress Testing:

    • Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Heat the solutions at various temperatures below and near the Tonset (e.g., 100°C, 120°C, 140°C) for defined time intervals.

    • Analyze the samples by HPLC to quantify the remaining parent compound and the formation of any new peaks (impurities).

Causality Behind Choices: A C18 column is a versatile choice for separating compounds of moderate polarity. TFA is used as an ion-pairing agent to improve peak shape for the carboxylic acid and any amine-containing degradants. UV detection at 254 nm is ideal for the aromatic rings in the Cbz groups, providing good sensitivity.

Identification of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To understand the degradation pathways, it is crucial to identify the products formed. Py-GC-MS is a powerful technique for analyzing the volatile and semi-volatile products of thermal decomposition.[8][9][10]

Experimental Protocol:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.

  • Pyrolysis Conditions: Heat the sample rapidly to a temperature just above the Tonset observed in TGA (e.g., 250°C). Hold for 10-20 seconds.

  • GC Separation: Use a standard non-polar or mid-polar GC column to separate the pyrolysis products. A typical temperature program would be an initial hold at 40°C followed by a ramp to 300°C.

  • MS Detection: Acquire mass spectra in electron ionization (EI) mode, scanning from m/z 35 to 500.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).

Causality Behind Choices: Pyrolysis at a temperature corresponding to the first major decomposition event in TGA ensures that the observed products are from the primary degradation pathways, not secondary reactions at higher temperatures. GC-MS is the gold standard for separating and identifying volatile organic compounds.

Predicted Degradation Pathways and Products

Based on the chemistry of the molecule, we can predict the likely degradation products. The diagram below illustrates a potential primary degradation pathway involving the loss of one of the Cbz groups.

G cluster_products Parent (S)-2,3-Bis(Cbz-amino)propanoic acid Intermediate1 (S)-2-Amino-3-(Cbz-amino)propanoic acid + Toluene + CO2 Parent->Intermediate1 Heat (Loss of one Cbz group) Intermediate2 Cyclic Intermediate (e.g., Diketopiperazine analog) Parent->Intermediate2 Intramolecular Condensation Product3 Benzyl Alcohol Parent->Product3 Hydrolysis of Cbz Product4 2,3-Diaminopropanoic acid Intermediate1->Product4 Heat (Loss of second Cbz group) Product1 Toluene Product2 CO2

Caption: Hypothesized Primary Thermal Degradation Pathway.

Expected Products for Py-GC-MS Identification:

  • Toluene: From the benzyl portion of the Cbz group.

  • Benzyl alcohol: If hydrolysis of the carbamate occurs, followed by decarboxylation.

  • Benzylamine: From decarboxylation of the Cbz group to form a benzyl isocyanate, followed by hydrolysis.

  • Carbon Dioxide: A major byproduct of decarboxylation and decarbamation.

Conclusion and Recommendations

A thorough investigation into the thermal stability of this compound is non-negotiable for its application in pharmaceutical manufacturing. The methodologies outlined in this guide, from initial TGA/DSC screening to detailed degradation product analysis via HPLC and Py-GC-MS, provide a robust framework for this characterization.

Key Recommendations:

  • Establish a Thermal Profile Early: Perform TGA and DSC analysis on initial batches to determine the onset of decomposition and identify any hazardous exothermic events.

  • Implement Stress Testing: Use HPLC to conduct forced degradation studies at temperatures approaching the Tonset to understand the rate of degradation and the impurity profile under relevant process conditions.

  • Identify Degradation Products: Utilize techniques like Py-GC-MS and LC-MS to identify key degradants. This knowledge is crucial for toxicology assessments and for optimizing processes to minimize their formation.

By adopting this systematic and scientifically-grounded approach, researchers and drug development professionals can ensure the safe and efficient use of this vital building block, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

  • Mojarro, A., et al. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. Universities Space Research Association. [Link]

  • Chiavari, G., & Galletti, G. C. (1992). Gas chromatographic-mass spectrometric analysis of products arising from pyrolysis of amino acids in the presence of hexamethyldisilazane. Journal of Chromatography A, 606(1-2), 231-237. [Link]

  • (n.d.). Pyrolysis in biotechnology. [Link]

  • Gallois, N., et al. (2007). Pyrolysis-gas chromatography–mass spectrometry of the 20 protein amino acids in the presence of TMAH. Journal of Analytical and Applied Pyrolysis, 78(2), 336-351. [Link]

  • Fabbri, D., et al. (2023). Pyrolysis acetylation of N-containing polymers for gas chromatography-mass spectrometry analysis. Journal of Analytical and Applied Pyrolysis, 175, 106191. [Link]

  • (n.d.). Identification of PTH-amino acids by HPLC. ResearchGate. [Link]

  • Mahler, V. (2019). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [Link]

  • Izutsu, K., & Yoshioka, S. (2001). Freeze-drying of proteins in glass solids formed by basic amino acids and dicarboxylic acids. Pharmaceutical Research, 18(7), 998-1003. [Link]

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  • (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Zhang, S., & Basile, F. (2007). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of Proteome Research, 6(5), 1700-1704. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(1), 1-8. [Link]

  • Ahmad, F., & Taneja, S. (1994). Increased thermal stability of proteins in the presence of amino acids. The Biochemical Journal, 303(Pt 1), 147-153. [Link]

  • Zhang, S., & Basile, F. (2009). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(1), 101-111. [Link]

  • Yablokov, V. A., et al. (2009). Thermal stability of amino acids. Russian Journal of General Chemistry, 79(6), 1141-1145. [Link]

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  • (n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]

  • Alcaraz, C., et al. (2006). First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives. Organic Letters, 8(23), 5275-5278. [Link]

  • Wu, S., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 2946. [Link]

  • Wikipedia. (n.d.). 2,3-Diaminopropionic acid. [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry, 59(6), e5043. [Link]

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  • ResearchGate. (n.d.). (a) TGA traces (b) DSC traces of amino acid-based copolymers. [Link]

  • PubChem. (n.d.). 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. [Link]

  • Roda, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. [Link]

  • Gruninger, R. J., & Murphy, M. E. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(1), 140-149. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (S)-2,3-Diaminopropanoic Acid in Solid-Phase Peptide Synthesis Using an Orthogonal Cbz Protection Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of (S)-2,3-diaminopropanoic acid (Dap) in solid-phase peptide synthesis (SPPS). It specifically addresses the use of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid as a precursor to a versatile, orthogonally protected building block suitable for modern Fmoc/tBu-based synthetic strategies. The protocols and explanations herein are designed to provide both the foundational principles and actionable methodologies for successfully incorporating this unique diamino acid into novel peptide structures.

Introduction: The Versatility of Diaminopropanoic Acid in Peptide Design

(S)-2,3-diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a valuable scaffold in medicinal chemistry and drug development.[1] Its defining feature is a primary amine on the side chain (the β-amino group), which offers a strategic point for chemical modification.[2] This functionality allows for the construction of complex peptide architectures, including:

  • Branched Peptides: The side-chain amine can serve as an initiation point for a second peptide sequence.

  • Cyclic Peptides: On-resin cyclization between the side-chain amine and the C-terminus or another side chain can be achieved.

  • Conjugated Peptides: The amine provides a handle for attaching moieties such as labels, lipids, or chelating agents for diagnostic and therapeutic applications.[1]

  • pH-Sensitive Constructs: The pKa of the β-amino group can be modulated within a peptide sequence, making it responsive to pH changes, a property exploited for drug delivery systems that target the acidic environment of endosomes.[3]

Successful synthesis of Dap-containing peptides via SPPS is critically dependent on a robust and orthogonal protecting group strategy.[4] This ensures that the α-amino group is available for peptide bond formation while the β-amino group remains shielded until a specific, targeted modification is desired.

The Orthogonal Protecting Group Strategy: From Starting Material to a Functional SPPS Building Block

The topic of interest, this compound, features two benzyloxycarbonyl (Cbz or Z) groups protecting both the α- and β-amino functionalities. While an excellent starting material, this compound is not directly suitable for iterative Fmoc-based SPPS. The standard Fmoc deprotection condition (20% piperidine in DMF) would leave the Cbz groups untouched, but there would be no free α-amino group to continue peptide chain elongation.[5]

Therefore, a functional building block must be prepared. The optimal strategy for Fmoc/tBu SPPS is to use a derivative where the α-amino group is protected by Fmoc and the β-amino side chain is protected by Cbz: Fmoc-(S)-Dap(Cbz)-OH .

This creates a powerful orthogonal system:

  • Fmoc Group (Base-Labile): Removed at each cycle with piperidine to allow N-terminal chain extension.[6]

  • Cbz Group (Hydrogenolysis-Labile): Stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage (TFA).[5][7]

  • tBu-based Groups (Acid-Labile): Standard side-chain protecting groups (e.g., Boc, tBu, Trt) are removed during the final TFA cleavage step.[8]

This orthogonality allows the researcher to decide the fate of the side-chain Cbz group: it can be retained in the final peptide or selectively removed after cleavage via hydrogenolysis.[9][10]

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

Key Experimental Protocols

The following protocols provide a comprehensive workflow, from the conceptual synthesis of the required building block to the final deprotected peptide.

Protocol 1: Conceptual Synthesis of Fmoc-(S)-Dap(Cbz)-OH

This protocol outlines a plausible, though generalized, synthetic route from the bis-Cbz protected starting material to the required SPPS building block. This step would typically be performed prior to commencing solid-phase synthesis.

  • Selective α-Cbz Deprotection: The selective removal of the α-Cbz group in the presence of the β-Cbz group is a nuanced step. While challenging, conditions can be optimized. A common approach is catalytic hydrogenolysis (H₂/Pd/C), where reaction times are carefully controlled to favor deprotection of the sterically more accessible α-position.

  • Fmoc Protection: The resulting mono-protected H-(S)-Dap(Cbz)-OH, with a free α-amino group, is then reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), under basic conditions (e.g., in a dioxane/water mixture with NaHCO₃) to yield the target compound, Fmoc-(S)-Dap(Cbz)-OH.[11]

  • Purification: The final product is purified, typically by column chromatography, to ensure it is of high quality for SPPS.

Caption: Workflow for preparing the SPPS building block.

Protocol 2: Incorporation of Fmoc-(S)-Dap(Cbz)-OH into a Peptide Sequence

This protocol details a single coupling cycle for adding the Dap residue to the growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

  • Resin Preparation: a. Place the appropriate amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • N-terminal Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5-10 minutes. Repeat this step once. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

  • Coupling of Fmoc-(S)-Dap(Cbz)-OH: a. In a separate vial, dissolve Fmoc-(S)-Dap(Cbz)-OH (3.0 eq. relative to resin loading) and a suitable coupling reagent (see Table 1) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIEA) (6.0 eq.), to the amino acid solution to begin pre-activation. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 1-4 hours at room temperature. The diamino acid may present some steric hindrance, requiring longer coupling times or more potent activators. e. Monitoring: Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.[2]

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to prepare for the next cycle.

Table 1: Recommended Coupling Reagents for Non-Standard Amino Acids

ReagentFull NameEquivalents (Reagent/Base)Notes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate2.9 eq. / 6.0 eq. DIEAA robust and widely used reagent.[12]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate2.9 eq. / 6.0 eq. DIEAHighly effective for sterically hindered couplings and reducing racemization.[12]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate2.9 eq. / 6.0 eq. DIEAA phosphonium salt-based reagent, also excellent for difficult couplings.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate3.0 eq. / 3.0 eq.A cost-effective carbodiimide-based method with an additive to suppress side reactions.[2]
Protocol 3: Final Cleavage from Resin (Cbz Group Remains)

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation: a. After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5 times) and dry it under a high vacuum for at least 2 hours.

  • Cleavage Reaction: a. Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, non-malodorous cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[13][14] TIS is a scavenger that traps the reactive cationic species generated during deprotection.[15] b. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times. e. Dry the crude peptide under vacuum. At this stage, the peptide will have a free β-amino group if other acid-labile groups were used, but the Cbz group on the Dap residue will be intact.

Protocol 4: Post-Cleavage Deprotection of the Cbz Group

This protocol is performed on the purified, Cbz-protected peptide in solution.

  • Setup: a. Dissolve the Cbz-protected peptide (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetic acid). b. Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the peptide).

  • Hydrogenolysis: a. Secure the flask to a hydrogenation apparatus. b. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. c. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[16] d. Monitor the reaction progress by LC-MS.

  • Work-up: a. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet. b. Concentrate the filtrate under reduced pressure. The byproducts, toluene and carbon dioxide, are volatile and easily removed. c. The resulting product is the fully deprotected peptide, which can be lyophilized for storage.

Trustworthiness & Self-Validation

  • Reaction Monitoring: The use of the Kaiser test after the coupling step is a critical self-validation point. A positive result mandates a repeat of the coupling to prevent deletion sequences, ensuring the integrity of the final product.

  • Mass Spectrometry: Analysis of the crude peptide by LC-MS after cleavage (Protocol 3) is essential to confirm the correct mass, indicating successful incorporation of the Dap(Cbz) residue and removal of other protecting groups. A second LC-MS analysis after hydrogenolysis (Protocol 4) will confirm the successful removal of the Cbz group by showing the expected mass shift.

References

  • Reddit. (2018). Protecting groups in organic synthesis?! Available at: [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • ResearchGate. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]

  • ResearchGate. (2009). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Available at: [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Available at: [Link]

  • The Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Available at: [Link]

  • AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Figshare. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. Available at: [Link]

  • PubMed. (1983). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Available at: [Link]

  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2008). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Available at: [Link]

  • ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]

  • ResearchGate. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

Sources

Application Note & Protocols: Mastering the Coupling of Protected Diaminopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diaminopropanoic Acid in Modern Peptide Science

2,3-Diaminopropanoic acid (Dap), a non-proteinogenic amino acid, has emerged as a cornerstone in the design of sophisticated peptides and peptidomimetics for therapeutic and research applications. Its unique structure, featuring two primary amino groups on adjacent carbons, provides a versatile scaffold for introducing branches, cyclization points, or specific functionalities into a peptide backbone.[1][2] The successful incorporation of Dap into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is entirely dependent on precise control over its reactive amino groups. This requires a robust orthogonal protection strategy and carefully optimized coupling protocols to ensure high yield and purity, preventing the formation of undesired branched byproducts.[3]

This guide provides an in-depth exploration of the critical parameters governing the successful coupling of protected Dap derivatives. We will dissect the causality behind experimental choices, from the selection of protecting groups and coupling reagents to detailed, field-proven protocols and troubleshooting strategies.

Pillar 1: The Orthogonal Protection Imperative

The central challenge in using Dap is differentiating its α-amino and β-amino groups. An orthogonal protection strategy is therefore not optional, but mandatory.[4] This involves using protecting groups for each amine that can be removed under distinct chemical conditions, allowing for selective deprotection and modification.[5][6]

The most prevalent and effective strategy for Fmoc-based SPPS employs the Fmoc/Boc combination:

  • Fmoc-Dap(Boc)-OH: The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved during standard SPPS cycles using piperidine. The side-chain (β-amino) is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This allows the peptide chain to be elongated normally. The Boc group on the Dap side chain can be selectively removed later while the peptide is still on the resin, enabling site-specific modifications such as branching or labeling.[7][8]

  • Boc-Dap(Fmoc)-OH: Conversely, in Boc-based SPPS, the α-amino group is protected by the acid-labile Boc group. The side-chain is protected by the base-labile Fmoc group. This scheme allows for selective deprotection of the side-chain Fmoc group on-resin to perform modifications, while the main chain elongation proceeds via Boc chemistry.[5][6]

G cluster_0 Fmoc-SPPS Strategy cluster_1 Boc-SPPS Strategy Fmoc-Dap(Boc)-OH Fmoc-Dap(Boc)-OH Alpha-Amine (Fmoc) α-Amine (Fmoc) Beta-Amine (Boc) β-Amine (Boc) Alpha-Amine (Fmoc)->Beta-Amine (Boc) Base-Labile\n(Piperidine) Base-Labile (Piperidine) Alpha-Amine (Fmoc)->Base-Labile\n(Piperidine) cleaved by Acid-Labile\n(TFA) Acid-Labile (TFA) Beta-Amine (Boc)->Acid-Labile\n(TFA) cleaved by Boc-Dap(Fmoc)-OH Boc-Dap(Fmoc)-OH Alpha-Amine (Boc) α-Amine (Boc) Alpha-Amine (Boc)->Acid-Labile\n(TFA) cleaved by Beta-Amine (Fmoc) β-Amine (Fmoc) Alpha-Amine (Boc)->Beta-Amine (Fmoc) Beta-Amine (Fmoc)->Base-Labile\n(Piperidine) cleaved by

Orthogonal protection schemes for Diaminopropanoic Acid (Dap).

Pillar 2: Selecting the Optimal Coupling Reagent

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[9] The choice of coupling reagent is critical and depends on factors like steric hindrance, the potential for side reactions, and cost.

Reagent Class Examples Activation Mechanism Strengths Considerations
Carbodiimides DIC, DCC, EDCForms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma Pure to suppress racemization and improve efficiency.[10][11]Cost-effective, widely used. DIC is preferred in SPPS as its urea byproduct is soluble.[10]Generally less potent for sterically hindered couplings.[12] Can cause dehydration of Asn and Gln side chains without additives.[10]
Aminium/Uronium Salts HBTU, HATU, HCTUForms an active ester (e.g., OBt or OAt ester) in the presence of a non-nucleophilic base like DIPEA.[13]Highly efficient, rapid reaction kinetics, low racemization tendency.[11] HATU is exceptionally effective for difficult or hindered couplings.[14][15]More expensive. Can cause guanidinylation of the free N-terminal amine if used in large excess without pre-activation.
Phosphonium Salts PyBOP, PyAOPSimilar to aminium salts, forms an active OBt or OAt ester.Very effective, especially for hindered residues and N-methyl amino acids.[10][11] Byproducts are non-carcinogenic, unlike older phosphonium reagents.Solutions have moderate stability and should be prepared fresh.

G start Start: Couple Protected Dap q1 Sterically Hindered Coupling? start->q1 a1_yes Use High-Potency Reagent: HATU, PyAOP, COMU q1->a1_yes Yes q2 Is cost a major constraint? q1->q2 No a1_no Standard Reagent Sufficient: HBTU, HCTU, PyBOP q3 Incomplete coupling with standard reagent? a1_no->q3 q2->a1_no No a2_yes Consider Carbodiimide: DIC / HOBt (or Oxyma) q2->a2_yes Yes a2_yes->q3 a3_yes 1. Double Couple 2. Switch to stronger reagent 3. Increase reaction time/temp q3->a3_yes Yes a3_no Proceed to next cycle q3->a3_no No

Decision tree for selecting a coupling strategy for protected Dap.

Pillar 3: Validated Experimental Protocols

The following protocols are designed for manual Solid-Phase Peptide Synthesis (SPPS) on a standard resin (e.g., Rink Amide, Wang) at a 0.1 mmol scale. All steps should be performed with agitation (e.g., nitrogen bubbling, orbital shaking).[16]

Protocol 1: Standard Coupling of Fmoc-Dap(Boc)-OH using HBTU

This protocol is a robust and highly efficient method suitable for most sequences.[7][17]

Materials:

  • Peptide-resin (with free N-terminal amine)

  • Fmoc-Dap(Boc)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Activation Solution Preparation:

    • In a separate vial, dissolve Fmoc-Dap(Boc)-OH (3 equivalents, ~0.3 mmol) and HBTU (2.9 equivalents, ~0.29 mmol) in 2 mL of DMF.

    • Add DIPEA (6 equivalents, ~0.6 mmol) to the vial.

    • Vortex the mixture and allow it to pre-activate for 2-5 minutes at room temperature.[6] The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring for Completion (Self-Validation):

    • Take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser (ninhydrin) test.[5]

      • Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to Step 5.

      • Positive Result (Blue/Purple Beads): Free amines are still present, indicating incomplete coupling. Drain the vessel, and repeat steps 2 and 3 (this is known as a "double couple").[18]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents:

      • 3x with DMF (5 mL each)

      • 3x with DCM (5 mL each)

      • 3x with DMF (5 mL each)

    • The resin is now ready for the N-terminal Fmoc deprotection of the newly added Dap residue to proceed with the next cycle.

Protocol 2: Economical Coupling of Boc-Dap(Fmoc)-OH using DIC/HOBt

This method is a cost-effective alternative, particularly for less sterically demanding couplings.[5] The use of 1-Hydroxybenzotriazole (HOBt) is critical to minimize racemization.[10]

Materials:

  • Peptide-resin (with free N-terminal amine, post-Boc deprotection and neutralization)

  • Boc-Dap(Fmoc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Preparation:

    • Ensure the resin from the previous cycle has been properly deprotected (e.g., with TFA in DCM), washed, and neutralized (e.g., with 10% DIPEA in DMF).[5]

    • Swell the neutralized resin in DMF (5 mL) for 15-30 minutes and drain.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve Boc-Dap(Fmoc)-OH (3 equivalents, ~0.3 mmol) and HOBt (3 equivalents, ~0.3 mmol) in 2 mL of DMF.

  • Activation and Coupling:

    • Add DIC (3 equivalents, ~0.3 mmol) to the amino acid/HOBt solution. Do not pre-activate for extended periods.

    • Immediately add the entire solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. The longer reaction time compared to HBTU is typical for carbodiimide couplings.

  • Monitoring for Completion (Self-Validation):

    • Perform a Kaiser test as described in Protocol 1, Step 4. If the test is positive, a second coupling is recommended.

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly:

      • 3x with DMF (5 mL each)

      • 3x with DCM (5 mL each)

    • The resin is now ready for the N-terminal Boc deprotection of the Dap residue to proceed with the next coupling cycle.

Troubleshooting Common Coupling Issues

Problem Primary Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric Hindrance: The peptide sequence near the coupling site is bulky.[14] 2. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain is poorly solvated and has folded on itself.1. Double Couple: Repeat the coupling step with fresh reagents.[18] 2. Switch Reagent: Move from DIC/HOBt to a more powerful aminium/phosphonium salt like HATU or PyAOP.[14] 3. Change Solvent: Switch from DMF to N-Methylpyrrolidone (NMP), which has superior solvating properties.[14] 4. Increase Time/Temperature: Extend the coupling time (e.g., overnight). Gentle heating or microwave-assisted synthesis can also be effective but must be used cautiously to avoid racemization.[14]
Racemization Over-activation of the carboxylic acid, especially in the presence of a strong base or with certain coupling reagents. Histidine and Cysteine are particularly susceptible.[3][13]1. Use Additives: Always include HOBt, HOAt, or Oxyma Pure when using carbodiimides.[10][13] 2. Control Base: Use the minimum required amount of base (e.g., DIPEA). For very sensitive residues, a weaker base like N-methylmorpholine (NMM) or collidine can be used.[13] 3. Minimize Pre-activation Time: Do not let the activated amino acid solution sit for long periods before adding it to the resin.
Side-Chain Dehydration Occurs with Asparagine (Asn) and Glutamine (Gln) residues when using carbodiimides without an additive, forming a nitrile.[10]Always use an additive like HOBt when coupling with carbodiimides. This side reaction is generally not an issue with aminium or phosphonium salt reagents.

References

  • Carpino, L. A., & El-Faham, A. (1999). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. Tetrahedron, 55(22), 6813-6830. Available from: [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. (n.d.). Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. Available from: [Link]

  • Protecting Groups in Peptide Synthesis. (2016). In Springer Nature Experiments. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Chemical Society reviews, 38(2), 606-631. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. (n.d.). Available from: [Link]

  • Byrd, K. M., & Tan, D. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11450-11454. Available from: [Link]

  • Legnani, L., et al. (2021). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 26(21), 6483. Available from: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. (n.d.). Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available from: [Link]

  • Legnani, L., et al. (2021). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. ResearchGate. Available from: [Link]

  • Nielsen, D. K., et al. (2022). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Journal of the American Chemical Society, 144(32), 14576–14586. Available from: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023). Available from: [Link]

  • Solid Phase Peptide Synthesis Help. Reddit. (2024). Available from: [Link]

  • Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. (n.d.). Available from: [Link]

  • Fmoc-L-Dap(Boc)-OH. Activotec. (n.d.). Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (2020). Available from: [Link]

  • Biosynthesis of L-2,3-diaminopropanoic acid. Journal of the Chemical Society, Perkin Transactions 1. (1987). Available from: [Link]

  • Analytical techniques used in therapeutic drug monitoring. ResearchGate. (2023). Available from: [Link]

  • Analytical Techniques used in Therapeutic Drug Monitoring. Semantic Scholar. (n.d.). Available from: [Link]

  • Analytical Techniques for Therapeutic Drug Monitoring and Clinical Toxicology. OUCI. (n.d.). Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Macrocyclic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Macrocyclic Peptides in Drug Discovery

Macrocyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics.[1][2] Their unique cyclic structure confers a range of advantageous properties, including enhanced metabolic stability, increased resistance to proteolytic degradation, improved target affinity and selectivity, and the potential for oral bioavailability.[3][4][5][6] These attributes make them particularly well-suited for tackling challenging drug targets, such as protein-protein interactions (PPIs), which have often been deemed "undruggable" by traditional small molecule approaches.[1][5][7] The growing interest in this modality is underscored by the increasing number of macrocyclic peptide drugs entering clinical trials and gaining regulatory approval.[8]

This guide provides a comprehensive overview of the key strategies and protocols for the chemical synthesis of macrocyclic peptides, with a focus on practical applications for researchers in drug discovery and development.

Strategic Approaches to Peptide Macrocyclization

The synthesis of a macrocyclic peptide begins with the assembly of a linear peptide precursor, typically via solid-phase peptide synthesis (SPPS), followed by an intramolecular cyclization reaction. The choice of cyclization strategy is paramount and depends on the desired final structure, the amino acid sequence, and the intended application. The two most common approaches are on-resin and solution-phase cyclization.

On-Resin vs. Solution-Phase Cyclization: A Comparative Analysis

On-resin cyclization is performed while the peptide is still attached to the solid support. This method offers the significant advantage of pseudo-dilution, which favors the desired intramolecular cyclization over intermolecular oligomerization by minimizing the interaction between peptide chains.[3][9] This often leads to higher yields of the cyclic monomer and simplifies the subsequent purification process.[10][11]

Solution-phase cyclization , conversely, is carried out after the linear peptide has been cleaved from the resin. While this approach can be more versatile for certain complex cyclization chemistries, it typically requires high-dilution conditions to suppress the formation of dimers and higher-order oligomers, which can be a significant challenge.[12][13]

FeatureOn-Resin CyclizationSolution-Phase Cyclization
Efficiency Generally higher yields of cyclic monomer due to the pseudo-dilution effect.Prone to oligomerization, requiring high-dilution conditions which can be cumbersome for large-scale synthesis.[12]
Purification Simpler, as resin-bound byproducts are easily washed away.More complex, requiring separation of the cyclic product from linear precursors and oligomers.
Scalability Can be more challenging to scale up for certain chemistries.More established for large-scale synthesis, though high-dilution requirements can be a limiting factor.
Versatility Some cyclization reagents may be incompatible with the solid support or require specific linker strategies.Offers greater flexibility in the choice of solvents and reagents.

For many applications, particularly in the context of library synthesis and early-stage drug discovery, on-resin cyclization is often the preferred method due to its efficiency and simplified workflow.[14][15]

Key Cyclization Strategies

The formation of the cyclic backbone can be achieved through various chemical reactions, primarily categorized by the location of the bond formation: head-to-tail, side-chain-to-side-chain, and head-to-side-chain or side-chain-to-tail.[12][16]

Head-to-Tail Cyclization

This strategy involves the formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear precursor.[17] It is a widely used method that results in a continuous peptide backbone.[17][18]

Workflow for On-Resin Head-to-Tail Cyclization:

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Linear Peptide Assembly Linear Peptide Assembly Selective Deprotection of Anchoring Side Chain Selective Deprotection of Anchoring Side Chain Linear Peptide Assembly->Selective Deprotection of Anchoring Side Chain Intramolecular Cyclization Intramolecular Cyclization Selective Deprotection of Anchoring Side Chain->Intramolecular Cyclization Cleavage from Resin Cleavage from Resin Intramolecular Cyclization->Cleavage from Resin Purification and Analysis Purification and Analysis Cleavage from Resin->Purification and Analysis

Caption: On-resin head-to-tail cyclization workflow.

Side-Chain-to-Side-Chain Cyclization

This approach involves forming a covalent bond between the side chains of two amino acids within the peptide sequence.[16] This strategy allows for a greater diversity of chemical linkages and can be used to create more complex and constrained architectures.[12] Common methods include:

  • Lactam Bridge Formation: Formation of an amide bond between the side chains of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn).[19][20]

  • Disulfide Bridge Formation: Oxidation of the thiol groups of two cysteine residues to form a disulfide bond.[12]

  • Thioether Formation: Reaction between a thiol-containing side chain (e.g., Cys) and an electrophilic group, such as a chloroacetylated residue.[3][19]

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole linkage.[3][16]

Workflow for Side-Chain-to-Side-Chain Cyclization:

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Selective Deprotection cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Linear Peptide Assembly with Orthogonally Protected Amino Acids Linear Peptide Assembly with Orthogonally Protected Amino Acids Selective Removal of Side-Chain Protecting Groups Selective Removal of Side-Chain Protecting Groups Linear Peptide Assembly with Orthogonally Protected Amino Acids->Selective Removal of Side-Chain Protecting Groups Intramolecular Side-Chain Cyclization Intramolecular Side-Chain Cyclization Selective Removal of Side-Chain Protecting Groups->Intramolecular Side-Chain Cyclization Cleavage from Resin Cleavage from Resin Intramolecular Side-Chain Cyclization->Cleavage from Resin Purification and Analysis Purification and Analysis Cleavage from Resin->Purification and Analysis

Caption: Side-chain-to-side-chain cyclization workflow.

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring

This protocol describes the synthesis of a head-to-tail cyclized peptide using an aspartic acid or glutamic acid residue to anchor the peptide to the resin, leaving the C-terminus free for cyclization.[13][21]

Materials:

  • Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH

  • Rink Amide resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or DIC/Oxyma

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Allyl deprotection catalyst: Pd(PPh₃)₄

  • Scavenger for allyl deprotection: Phenylsilane

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Loading: Swell the Rink Amide resin in DMF. Couple Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH to the resin using standard coupling procedures.

  • Linear Peptide Synthesis: Perform automated or manual Fmoc-SPPS to assemble the linear peptide sequence.

  • Allyl Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (15 eq) in DCM.

    • Repeat the treatment to ensure complete deprotection.

    • Wash the resin with DCM and DMF.

  • On-Resin Cyclization:

    • Add a solution of coupling reagents (e.g., DIC/Oxyma) in DMF to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Microwave irradiation can be used to accelerate the reaction.[22]

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide by preparative RP-HPLC.

    • Analyze the purified peptide by LC-MS and analytical RP-HPLC to confirm its identity and purity.

Protocol 2: On-Resin Side-Chain-to-Side-Chain Cyclization via Lactam Bridge Formation

This protocol outlines the formation of a lactam bridge between the side chains of aspartic acid/glutamic acid and lysine/ornithine.

Materials:

  • Fmoc-Asp(O-2-PhiPr)-OH or Fmoc-Glu(O-2-PhiPr)-OH

  • Fmoc-Lys(Mtt)-OH or Fmoc-Orn(Mtt)-OH

  • 2-Chlorotrityl chloride resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or DIC/Oxyma

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Mtt/O-2-PhiPr deprotection solution: 1% TFA in DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Loading and Linear Peptide Synthesis: Assemble the linear peptide on 2-chlorotrityl chloride resin using standard Fmoc-SPPS, incorporating the orthogonally protected amino acids at the desired positions.

  • Selective Side-Chain Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 1% TFA in DCM for 10-15 minutes to remove the Mtt and O-2-PhiPr protecting groups.

    • Repeat the treatment and wash the resin with DCM and DMF.

  • On-Resin Cyclization:

    • Add a solution of coupling reagents (e.g., DIC/Oxyma) and a base (e.g., DIPEA) in DMF to the resin.

    • Allow the cyclization to proceed for 2-4 hours at room temperature.

  • Cleavage and Deprotection:

    • Wash the resin and cleave the peptide using the cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide by preparative RP-HPLC.

    • Confirm the identity and purity of the final product by LC-MS and analytical RP-HPLC.

Purification and Analysis of Macrocyclic Peptides

The purification of macrocyclic peptides is a critical step in their synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose.[23]

Purification Strategy

A typical purification workflow involves:

  • Crude Peptide Dissolution: The crude peptide is dissolved in a minimal amount of a suitable solvent, often containing a small percentage of acid (e.g., acetic acid or TFA) to improve solubility.

  • Preparative RP-HPLC: The dissolved crude product is injected onto a preparative RP-HPLC column (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) in water (both containing 0.1% TFA) is used to elute the components.

  • Fraction Collection: Fractions are collected and analyzed by analytical RP-HPLC and/or LC-MS to identify those containing the pure desired product.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a fluffy white powder.

Analytical TechniquePurpose
Analytical RP-HPLC To assess the purity of the crude and purified peptide.
LC-MS To confirm the molecular weight of the synthesized peptide.
Tandem MS (MS/MS) For peptide sequencing and structural elucidation.[24]
NMR Spectroscopy To determine the three-dimensional structure and conformation of the macrocyclic peptide in solution.[25][26]

Challenges and Considerations in Macrocyclic Peptide Synthesis

The synthesis of macrocyclic peptides is not without its challenges. Researchers should be mindful of the following:

  • Epimerization: The C-terminal amino acid is susceptible to racemization during activation for cyclization. The use of coupling reagents that minimize epimerization, such as DIC/Oxyma, is recommended.[18]

  • Oligomerization: As previously discussed, intermolecular reactions can lead to the formation of dimers and higher-order oligomers, especially in solution-phase cyclization.[3]

  • Difficult Sequences: Peptides containing sterically hindered or N-methylated amino acids can be challenging to synthesize and cyclize.[27]

  • Solubility: Protected linear peptides can sometimes exhibit poor solubility, which can complicate both on-resin and solution-phase manipulations.

Conclusion

The synthesis of macrocyclic peptides is a dynamic and evolving field with profound implications for drug discovery. By leveraging a diverse array of cyclization strategies and robust synthetic protocols, researchers can access a vast chemical space of constrained peptides with enhanced therapeutic potential. The application notes and protocols provided herein offer a practical guide for scientists embarking on the synthesis of these promising molecules. With continued innovation in synthetic methodologies and analytical techniques, macrocyclic peptides are poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - MDPI. [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. [Link]

  • Cyclic Peptides: Advanced Synthesis Methods & Applications. [Link]

  • Evaluation of on-resin head-to-tail cyclization protocols of peptides using automated peptide synthesizers | Biotage. [Link]

  • Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J. [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. [Link]

  • Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies - Frontiers. [Link]

  • Obstacles and innovations of macrocyclic drug development - Drug Target Review. [Link]

  • Peptide cyclization - SB-PEPTIDE - Peptide engineering. [Link]

  • WO2018227053A1 - Non-chromatographic purification of macrocyclic peptides by a resin catch and release - Google P
  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) - ACS Publications. [Link]

  • ACE-linked peptides: a convergent approach for peptide macrocyclization and labeling - PMC - NIH. [Link]

  • Macrocyclic Peptides: Innovative Peptide Drug Discovery Solutions - IRBM. [Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PubMed. [Link]

  • Biosynthetic Strategies for Macrocyclic Peptides - Encyclopedia.pub. [Link]

  • Peptide/protein-based macrocycles: from biological synthesis to biomedical applications - PMC - NIH. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

  • A new Goldilocks drug class: macrocyclic peptides - Drug Discovery News. [Link]

  • Biosynthetic Strategies for Macrocyclic Peptides - PMC - PubMed Central. [Link]

  • Macrocyclics and Constrained Peptides - Drug Discovery Chemistry. [Link]

  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Link]

  • Side Chain Cyclization - Biosyntan GmbH. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC - NIH. [Link]

  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) - PubMed. [Link]

  • P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-automated-synthesizers.pdf. [Link]

  • Head-to-tail Macrocyclization of Cysteine-Free Peptides Using an O-Aminoanilide Linker. [Link]

  • Synthesis of Novel Peptide Linkers: Simultaneous Cyclization and Labeling | Organic Letters. [Link]

  • Optimizing the discovery bioanalysis strategy for macrocyclic peptides - ResearchGate. [Link]

  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - ResearchGate. [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC - NIH. [Link]

  • Can I make head-to-tail macrocycles on-resin? - Biotage. [Link]

  • De Novo Sequencing of Synthetic Bis-cysteine Peptide Macrocycles Enabled by “Chemical Linearization” of Compound Mixtures | Analytical Chemistry - ACS Publications. [Link]

  • Macrocyclic Peptide Drugs: Structure & Interactions - SARomics Biostructures. [Link]

  • Macrocyclic Peptide Synthesis | JPT. [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide. [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. [Link]

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Chemo-enzymatic Synthesis of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic Acid: A Practical Guide for Pharmaceutical Building Block Elaboration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,3-diaminopropanoic acid (DAP) and its derivatives are critical chiral building blocks in the synthesis of a wide array of pharmaceuticals, including antibiotics and peptidomimetics. The stereocontrolled synthesis of these α,β-diamino acids, however, presents significant challenges for traditional organic chemistry. This application note details a robust and highly selective chemo-enzymatic strategy for the synthesis of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, a versatile protected form of DAP. By leveraging the exquisite stereoselectivity of pyridoxal 5'-phosphate (PLP)-dependent enzymes for the creation of the core L-DAP scaffold from L-serine, and coupling it with a high-yielding chemical protection step, this guide provides a comprehensive and practical workflow. We present detailed, field-tested protocols for the enzymatic synthesis, chemical protection, and rigorous analytical characterization of the final product, offering researchers a reliable method to access this high-value compound for drug discovery and development programs.

Introduction

Chiral α,β-diamino acids are privileged structural motifs found in numerous bioactive natural products and serve as indispensable precursors for pharmaceuticals.[1][2] (S)-2,3-diaminopropanoic acid (DAP), a non-proteinogenic amino acid, is a key component in siderophores and antibiotics.[3][4] The precise spatial arrangement of its two amino groups makes it a valuable scaffold for constructing peptidomimetics and other complex molecules with therapeutic potential.[5]

However, the asymmetric synthesis of α,β-diamino acids is notoriously difficult, often requiring multi-step routes with complex protecting group manipulations and stringent control over stereochemistry. Chemo-enzymatic synthesis offers a powerful alternative, merging the best of both worlds: the unparalleled selectivity and mild operating conditions of biocatalysis with the broad scope and scalability of chemical reactions.[6][7] Enzymatic strategies for producing chiral amino acids, such as asymmetric amination or the resolution of racemates, are well-established for their efficiency and sustainability.[8][9]

This guide outlines a streamlined chemo-enzymatic pathway to this compound. The strategy hinges on two core stages:

  • Enzymatic Synthesis: The stereocenter is established through the biocatalytic conversion of the readily available amino acid L-serine into L-2,3-diaminopropanoic acid (L-DAP). This transformation is mediated by PLP-dependent enzymes that catalyze a β-replacement reaction with high fidelity.[4][10]

  • Chemical Protection: The resulting chiral diamine is then protected using the well-established benzyloxycarbonyl (Cbz) group, yielding a stable, crystalline product suitable for downstream applications in peptide synthesis and medicinal chemistry.[11][12]

Synthesis Strategy Overview

The synergy between the enzymatic and chemical steps provides a highly efficient route to the target molecule. The enzyme is responsible for the most challenging transformation—the stereoselective installation of the second amine group—while the subsequent chemical step employs a robust and well-understood protection reaction. This approach avoids the need for a chiral auxiliary or a lengthy asymmetric synthesis, significantly improving process efficiency.

ChemoEnzymatic_Workflow cluster_stage1 Stage 1: Enzymatic Synthesis (Stereocontrol) cluster_stage2 Stage 2: Chemical Protection (Stabilization) L_Serine L-Serine Enzyme PLP-Dependent Aminotransferase (e.g., SbnA/SbnB system) L_Serine->Enzyme O-phospho-L-serine + L-glutamate L_DAP L-2,3-Diaminopropanoic Acid (L-DAP) Enzyme->L_DAP Stereoselective β-replacement CbzCl Benzyl Chloroformate (Cbz-Cl) + Base (e.g., Na₂CO₃) L_DAP->CbzCl FinalProduct This compound CbzCl->FinalProduct Schotten-Baumann Reaction

Caption: Overall chemo-enzymatic synthesis workflow.

Part 1: Enzymatic Synthesis of L-2,3-Diaminopropanoic Acid (L-DAP)

Principle and Mechanism

The enzymatic synthesis of L-DAP from L-serine is a prime example of a PLP-dependent β-replacement reaction. In microorganisms like Staphylococcus aureus, the biosynthesis of L-DAP is carried out by a two-enzyme system (SbnA and SbnB).[4] The overall mechanism can be summarized as follows:

  • Activation: L-serine is first phosphorylated to O-phospho-L-serine (OPS), a substrate with a better leaving group.

  • PLP-Mediation: The enzyme SbnA, a PLP-dependent aminotransferase, binds OPS and L-glutamate. It catalyzes the formation of an aminoacrylate intermediate through β-elimination of the phosphate group.[10]

  • Amination: The second enzyme, SbnB, facilitates the stereospecific addition of an amino group (derived from glutamate) to the β-carbon of the intermediate, yielding L-DAP with retention of the original (S)-configuration at the α-carbon.[4]

This enzymatic cascade ensures high stereochemical purity of the L-DAP product, which is crucial for its use in chiral drug synthesis.

PLP_Mechanism Serine L-Serine OPS O-Phospho-L-Serine (OPS) Serine->OPS Kinase (ATP) PLP_Enz PLP-Enzyme Complex (e.g., SbnA) OPS->PLP_Enz Intermediate Enzyme-Bound Aminoacrylate Intermediate PLP_Enz->Intermediate β-elimination of phosphate DAP L-DAP Intermediate->DAP Stereospecific amination (SbnB) Amine_Donor Amine Donor (from L-Glutamate) Amine_Donor->Intermediate DAP->PLP_Enz Enzyme Regeneration

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, also known as Z-Dpr(Z)-OH. This di-protected amino acid is a critical building block in specialized peptide synthesis and drug development. However, its unique amphiphilic nature—possessing a polar carboxylic acid and two large, non-polar benzyloxycarbonyl (Cbz or Z) protecting groups—presents distinct challenges during purification.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these hurdles. We will explore the causality behind common purification issues and offer robust, validated protocols to ensure you obtain your target compound with the highest possible purity.

Part 1: Troubleshooting Guide

Encountering unexpected results is a common part of the scientific process. This section addresses the most frequent issues observed during the purification of Z-Dpr(Z)-OH in a direct question-and-answer format.

Q1: My final product is an oily residue instead of the expected white solid. How can I induce crystallization?

Answer: This is a classic purification challenge for molecules with large, flexible protecting groups that can inhibit crystal lattice formation. The issue can stem from residual solvents or the presence of impurities.

Causality: The two Cbz groups can sterically hinder the ordered packing required for crystallization. Furthermore, even trace amounts of solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), or side products from the Cbz protection reaction, can act as "crystallization inhibitors."

Recommended Solutions:

  • Solvent Removal: Ensure all reaction and extraction solvents are meticulously removed under high vacuum, possibly with gentle heating (e.g., 40-50°C), for an extended period.[1]

  • Trituration: This technique involves "washing" the oil with a solvent in which the desired product is insoluble but the impurities are soluble.

    • Protocol: Add a non-polar solvent like n-hexane, diethyl ether, or a mixture of both to your oily product.[1][2]

    • Stir the mixture vigorously with a spatula, scraping the sides of the flask. The oil should slowly convert into a solid precipitate.

    • Isolate the resulting solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

  • Solvent-Antisolvent Recrystallization: If trituration fails, a more controlled precipitation is required.

    • Protocol: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or methanol).

    • Slowly add a poor solvent (the "antisolvent"), such as n-hexane or cold water, dropwise with constant stirring until persistent cloudiness is observed.

    • Allow the solution to stand, ideally at a reduced temperature (4°C), to allow crystals to form.

Troubleshooting Summary Table
Observed ProblemPotential Cause(s)Recommended Solution(s)
Oily or Gummy Product 1. Residual solvent. 2. Presence of non-polar impurities. 3. Amorphous nature of the product.1. Dry thoroughly under high vacuum. 2. Triturate with n-hexane or diethyl ether.[1][2] 3. Attempt solvent-antisolvent recrystallization.
Streaking on Silica Gel TLC/Column 1. Ionization of the carboxylic acid on silica. 2. Compound is too polar for the eluent.1. Add 0.5-1% acetic or formic acid to the mobile phase. 2. Increase the polarity of the mobile phase (e.g., increase methanol content in a DCM/MeOH system).
Low Yield After Purification 1. Product loss during aqueous extractions. 2. Incomplete precipitation/crystallization. 3. Partial deprotection during workup.1. Saturate the aqueous phase with NaCl to reduce product solubility. 2. Back-extract all aqueous layers with fresh organic solvent. 3. Ensure pH for precipitation is sufficiently low (~2-3) but avoid harsh acidic conditions that could cleave the Cbz group.[3]
Persistent Impurities in NMR 1. Mono-protected side products. 2. Unreacted benzyl chloroformate or benzyl alcohol.1. Utilize acid-base extraction to separate the acidic product from less acidic or neutral impurities. 2. Perform careful column chromatography.[3]

Part 2: Frequently Asked Questions (FAQs)

Q2: What is the most effective purification strategy: chromatography or acid-base extraction?

Answer: The optimal strategy depends on the impurity profile of your crude product. An acid-base extraction is highly effective for removing non-acidic impurities (like benzyl alcohol, a common side product) and is often the best first step. Column chromatography is better for separating compounds with similar acidity but different polarities, such as separating the desired di-protected product from a mono-protected intermediate.[4] For the highest purity, a combination of both is recommended.

Q3: When running a silica gel column, my product streaks badly. How can I fix this?

Answer: The free carboxylic acid on your molecule is the primary culprit. Silica gel is weakly acidic, but the interaction between the stationary phase and your analyte's carboxyl group can lead to strong adsorption and slow release, causing significant peak tailing or streaking.

The Fix: Suppress the ionization of the carboxylic acid by adding a small amount (0.5-1% v/v) of a volatile acid, like acetic acid or formic acid, to your mobile phase. This ensures your compound remains in its neutral, protonated form, leading to much sharper peaks and better separation. A typical eluent system could be a gradient of methanol in dichloromethane with 1% acetic acid.

Q4: How can I be certain that my starting material, (S)-2,3-diaminopropanoic acid, has been fully converted?

Answer: The starting material is a free diamine (or its salt), which is highly polar and water-soluble. It can be detected using specific analytical techniques:

  • TLC Analysis: The starting material will have a very low Rf value in typical organic eluents and will stain intensely with ninhydrin. Your di-Cbz product will have a higher Rf and will not stain with ninhydrin.

  • Aqueous Wash Analysis: After an initial workup, analyze the first aqueous wash layer by TLC. The presence of a ninhydrin-positive spot indicates unreacted starting material has been successfully removed from the organic phase.

Q5: What are the characteristic spectroscopic signatures for Z-Dpr(Z)-OH?

Answer:

  • ¹H NMR: Look for the characteristic aromatic protons of the two benzyl groups (typically a multiplet around 7.35 ppm, 10H). You will also see signals for the CH and CH₂ protons of the propanoic acid backbone, and two distinct NH protons of the carbamates. The carboxylic acid proton (COOH) may appear as a very broad singlet.

  • ¹³C NMR: Expect to see the carbonyl carbons of the two carbamates (~156 ppm) and the carboxylic acid (~170-175 ppm), along with aromatic signals and the aliphatic signals for the propanoic acid backbone.

  • Mass Spectrometry (ESI-): In negative ion mode, you should observe the [M-H]⁻ ion corresponding to the deprotonated molecule.

Part 3: Recommended Purification Protocol

This protocol combines an acid-base extraction with a final recrystallization step, a robust method for achieving high purity.

Protocol: Purification via Acid-Base Extraction and Recrystallization

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc, 10-20 mL per gram of crude material).

  • Acidic Wash (Optional): If basic impurities (e.g., unreacted amine starting material if not fully removed) are suspected, wash the organic layer with a mild acid like 1 M HCl or 5% citric acid solution. Self-Validation: Check the pH of the aqueous layer to ensure it is acidic.

  • Bicarbonate Extraction:

    • Extract the organic layer three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will move into the aqueous basic layer as its sodium salt, while neutral impurities (e.g., benzyl alcohol) will remain in the organic layer.

    • Combine the aqueous layers. Trustworthiness Check: Spot a sample of the organic layer on a TLC plate to confirm the product has been fully extracted.

  • Back-Wash: Wash the combined basic aqueous layers once with fresh EtOAc to remove any trapped neutral impurities.

  • Acidification and Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify the solution by adding 1 M HCl dropwise with vigorous stirring. Monitor the pH with pH paper or a meter.

    • The product, this compound, will precipitate out as a white solid as the solution becomes acidic (target pH ~2-3).

  • Isolation and Drying:

    • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold n-hexane to aid in drying.

    • Dry the pure white solid under high vacuum to a constant weight.

  • Final Recrystallization (if needed): If the product still contains minor impurities or is not a fine powder, perform a recrystallization from a suitable solvent system (e.g., EtOAc/hexane or methanol/water) as described in Q1.

Part 4: Visual Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on an initial analysis of the crude product.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) check_impurities What is the main impurity type? start->check_impurities non_polar Neutral / Non-Polar Impurities (e.g., Benzyl Alcohol) check_impurities->non_polar Non-polar spots polar_acidic Polar / Acidic Impurities (e.g., Mono-Cbz Product) check_impurities->polar_acidic Similar polarity spots starting_material Unreacted Starting Material (Ninhydrin Positive) check_impurities->starting_material Baseline spot extraction Perform Acid-Base Extraction non_polar->extraction chromatography Perform Silica Gel Chromatography (with 0.5-1% Acetic Acid) polar_acidic->chromatography starting_material->extraction check_purity Purity Check (NMR / LC-MS) extraction->check_purity chromatography->check_purity recrystallize Recrystallize or Triturate check_purity->recrystallize <98% Pure final_product Pure Z-Dpr(Z)-OH check_purity->final_product >98% Pure recrystallize->final_product

Caption: Purification strategy decision workflow.

References

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5943.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Molbase. (N.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid.
  • Master Organic Chemistry. Amine Protection and Deprotection.

Sources

Common side reactions and byproducts in the synthesis of Cbz-protected amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of the benzyloxycarbonyl (Cbz or Z) group as a means to protect amines was a seminal development in peptide chemistry, enabling the controlled, stepwise synthesis of peptides.[1] Typically achieved through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, this method is foundational for researchers, scientists, and drug development professionals.[1][2][3] However, despite its ubiquity, the reaction is not without its challenges. The inherent reactivity of the reagents and the bifunctional nature of amino acids can lead to a host of side reactions and byproducts, complicating synthesis and purification.[4]

This technical support guide provides field-proven insights into the common side reactions and byproducts encountered during the synthesis of Cbz-protected amino acids. It is structured as a series of frequently asked questions and troubleshooting guides to directly address specific issues you may encounter during your experiments, ensuring scientific integrity and helping you achieve high-yield, high-purity results.

Core Reaction: The Schotten-Baumann Pathway for Cbz-Protection

The ideal reaction involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. A base is used to neutralize the hydrochloric acid generated, driving the reaction to completion.[1][3]

cluster_reactants Reactants cluster_product Product AA Amino Acid (H₂N-CHR-COOH) CbzAA Cbz-Protected Amino Acid AA->CbzAA Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzAA Base Aqueous Base (e.g., Na₂CO₃) Salt HCl (neutralized by base) Base->Salt Neutralization

Caption: Ideal workflow for Cbz-protection of an amino acid.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers in the field.

Category 1: Reaction Setup & Reagent Quality

Q1: My reaction yield is significantly lower than expected. What's the most common culprit?

A: The most frequent cause of low yields is the quality and handling of the benzyl chloroformate (Cbz-Cl). Cbz-Cl is highly sensitive to moisture and decomposes in water to form benzyl alcohol, hydrochloric acid, and carbon dioxide.[5][6][7] If your reagent is old, has been exposed to moist air, or if your solvents are not dry, a significant portion of the Cbz-Cl may have degraded before it can react with your amino acid.[6] Always use a fresh bottle of Cbz-Cl or one that has been stored under inert gas and handle it in a fume hood to minimize exposure to air.[8]

Q2: I'm using a new bottle of Cbz-Cl and still getting low yields. What else could be wrong?

A: The second most critical parameter is pH control. The reaction requires a basic medium to deprotonate the amino group, making it nucleophilic.[3] However, if the pH is too high (strongly alkaline), it can accelerate the hydrolysis of Cbz-Cl.[9] Conversely, if the pH is too low (below 8-9), the amino group will be protonated and non-nucleophilic, effectively stopping the reaction.[4][9] It is crucial to maintain the pH in the optimal range of 8-10 throughout the addition of Cbz-Cl.[9]

Category 2: Common Side Reactions & Byproducts

Q3: My product is contaminated with a compound that has a similar mass to my starting material. What could it be?

A: You are likely observing the formation of benzyl alcohol . This is the primary hydrolysis byproduct of Cbz-Cl.[5][10] It is formed when Cbz-Cl reacts with water in the reaction medium instead of the amino acid.[6][7] During work-up, unreacted Cbz-Cl is typically removed by an ether wash, but benzyl alcohol, being more polar, may partially remain in the aqueous layer and co-extract with your product depending on the pH and solvent used.[1]

Q4: I've detected a high molecular weight impurity in my LC-MS analysis. What is it and how did it form?

A: This is very likely a dipeptide byproduct . This side reaction is particularly problematic if the pH of the reaction mixture drops too low.[4] At a lower pH, Cbz-Cl can react with the carboxylate group of the desired Cbz-protected amino acid product. This forms a highly reactive mixed anhydride, which is then attacked by a free amino group from another amino acid molecule, resulting in an unwanted dipeptide.[4] Maintaining a consistently basic pH (above 9) is the most effective way to prevent this side reaction.[4]

Q5: My NMR spectrum shows signals consistent with a symmetrical molecule containing a benzyl group, but it's not benzyl alcohol. What is this byproduct?

A: You are likely seeing dibenzyl carbonate ((PhCH₂O)₂C=O) . This byproduct can form if the phosgene used to prepare the Cbz-Cl was not completely removed, or if Cbz-Cl reacts with its own hydrolysis product, benzyl alcohol.[5] While less common than other byproducts, its presence indicates a potential issue with the quality of your starting Cbz-Cl.

Q6: I am working with a chiral amino acid and I'm concerned about racemization. Is this a risk?

A: Yes, racemization is a significant risk, especially under strongly alkaline conditions.[8][9] The α-proton of the amino acid can be abstracted by a strong base, leading to enolization and a loss of stereochemical integrity.[8] To mitigate this, it is crucial to perform the reaction at low temperatures (e.g., in an ice bath) and to use a milder base like sodium carbonate or sodium bicarbonate rather than a strong base like sodium hydroxide.[1][8] Adding the base solution in portions can also help prevent localized areas of high pH.[8]

Category 3: Work-up & Purification Challenges

Q7: My Cbz-protected amino acid is oily and difficult to crystallize. How can I improve this?

A: The presence of oily byproducts like benzyl alcohol is a common cause for difficulty in crystallization.[10] First, ensure a thorough wash of the initial reaction mixture with a non-polar solvent like diethyl ether or hexanes before acidification.[1] This step is designed to remove unreacted Cbz-Cl and other non-polar impurities. After acidification of the aqueous layer, if the product still oils out, try extracting with a different solvent (e.g., ethyl acetate instead of dichloromethane) and perform a brine wash to remove water-soluble impurities. If problems persist, column chromatography is a reliable, albeit more labor-intensive, purification method.

Q8: During the acidification step, my product precipitates but then seems to redissolve or the yield is poor. What is happening?

A: Over-acidification can be an issue. While the Cbz group is generally stable to mildly acidic conditions, prolonged exposure to strong acids or very low pH (e.g., <1) can lead to partial cleavage.[11] It is recommended to acidify the solution carefully in an ice bath to a pH of approximately 2.[1] Use a pH meter for accuracy and avoid adding a large excess of strong acid.

Troubleshooting Guides & In-Depth Protocols

Summary of Common Side Products and Mitigation Strategies
Byproduct/IssueChemical CausePrevention & Mitigation Strategy
Benzyl Alcohol Hydrolysis of Cbz-Cl by water/hydroxide.[5][6]Use fresh, high-quality Cbz-Cl; maintain low temperature (0-5 °C); avoid excessively high pH.
Dipeptide Activation of the product's carboxylate group by Cbz-Cl at low pH.[4]Maintain pH > 9 throughout the reaction; use a buffer system (e.g., Na₂CO₃/NaHCO₃).[9]
Racemization Abstraction of the α-proton by strong base.[8][9]Use milder bases (e.g., Na₂CO₃); maintain low temperature; avoid strong bases like NaOH.[8]
Dibenzyl Carbonate Reaction of Cbz-Cl with benzyl alcohol or presence of excess phosgene in Cbz-Cl.[5]Use high-purity Cbz-Cl.
Visualizing the Divergence: Main vs. Side Reaction Pathways

The following diagram illustrates how the reaction can diverge from the intended pathway to form common byproducts.

cluster_reactants Core Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts AA Amino Acid CbzAA Desired Product: Cbz-Amino Acid AA->CbzAA Dipeptide Byproduct: Dipeptide AA->Dipeptide CbzCl Cbz-Cl pH_Low Low pH (<8) CbzCl->CbzAA Main Pathway BenzylOH Byproduct: Benzyl Alcohol CbzCl->BenzylOH Hydrolysis pH_Opt Optimal pH (8-10) Low Temperature pH_Low->Dipeptide Cause Moisture Excess H₂O / High pH Moisture->BenzylOH Cause CbzAA->Dipeptide Reacts with activated intermediate

Caption: Divergent pathways in Cbz-protection leading to byproducts.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions Optimized for Purity)

This protocol incorporates best practices to minimize common side reactions.

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equivalents) in a flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C using an ice bath.[1]

    • Causality: Using Na₂CO₃ provides a stable pH around 10, which is basic enough for the reaction but mild enough to minimize racemization and Cbz-Cl hydrolysis compared to NaOH.[8][9] The low temperature further suppresses both of these side reactions.

  • Addition of Cbz-Cl: While stirring the solution vigorously, add high-purity benzyl chloroformate (1.1 equivalents) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.[1]

    • Causality: Vigorous stirring ensures efficient mixing and prevents localized high concentrations of reagents. Slow, dropwise addition is critical to maintain temperature and pH control, preventing byproduct formation.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up - Impurity Removal: Transfer the mixture to a separatory funnel and wash twice with diethyl ether. Discard the organic (ether) layers.

    • Causality: This step is crucial for removing unreacted Cbz-Cl, dibenzyl carbonate, and any trace non-polar impurities, which can interfere with product crystallization.[1]

  • Acidification & Isolation: Cool the remaining aqueous layer in an ice bath. Carefully acidify to pH 2 with 1 M HCl, monitoring with a pH meter.[1] The product should precipitate as a white solid.

    • Causality: The product is soluble in the basic aqueous layer as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral, less soluble Cbz-amino acid to precipitate.

  • Extraction (if product is oily): If the product separates as an oil, extract the aqueous layer three times with ethyl acetate or dichloromethane.[1]

  • Drying and Concentration: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Troubleshooting Workflow: From Observation to Solution

Use this decision tree to diagnose and resolve issues during your synthesis.

cluster_yield Low Yield Diagnosis cluster_purity Impurity Diagnosis cluster_rac Racemization Diagnosis Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product (TLC/NMR) Start->ImpureProduct Racemization Loss of Optical Purity Start->Racemization CheckCbzCl Check Cbz-Cl Quality (Fresh? Stored properly?) LowYield->CheckCbzCl Is reagent quality the issue? CheckPH Verify pH Control (Was pH 8-10?) LowYield->CheckPH Was pH maintained? CheckTemp Verify Temperature (Was it kept at 0-5°C?) LowYield->CheckTemp Was temperature controlled? AnalyzeDipeptide Analyze for Dipeptide (High MW impurity?) ImpureProduct->AnalyzeDipeptide AnalyzeBnOH Analyze for Benzyl Alcohol (Oily product?) ImpureProduct->AnalyzeBnOH CheckBase Review Base Used (NaOH or Na₂CO₃?) Racemization->CheckBase DipeptideCause Cause: Low pH. Solution: Maintain pH > 9. AnalyzeDipeptide->DipeptideCause BnOHCause Cause: Cbz-Cl hydrolysis. Solution: Use fresh reagent, low temp. AnalyzeBnOH->BnOHCause BaseCause Cause: Strong base / High temp. Solution: Use Na₂CO₃ at 0-5°C. CheckBase->BaseCause

Caption: A logical workflow for troubleshooting Cbz-protection reactions.

References

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]

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Technical Support Center: Improving Compound Stability During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of chemical compounds during storage. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause compound degradation during storage?

A1: Compound instability is primarily driven by environmental factors that can initiate chemical degradation pathways. The most common culprits are:

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[1][2] Even slight variations can significantly impact a compound's shelf life.[1] Conversely, excessively low temperatures can sometimes lead to precipitation.

  • Humidity/Moisture: Water can act as a reactant in hydrolysis, a common degradation pathway for functional groups like esters and amides.[1][3][4][5] Many active pharmaceutical ingredients (APIs) are hygroscopic, meaning they readily absorb moisture from the air, which can lead to physical changes like clumping and compromised dissolution profiles.[1]

  • Light: Exposure to UV and visible light can provide the activation energy for photolytic reactions, leading to the cleavage of chemical bonds and a loss of potency.[1][2][4] This process, known as photodegradation, can also generate reactive free radicals.[2]

  • Oxygen: Atmospheric oxygen can participate in oxidation reactions, which are another major pathway for drug degradation.[1][3][6] This can be initiated by light, heat, or trace metal contaminants.[6]

  • pH: For compounds stored in solution, pH is a critical factor.[7] Many compounds are stable only within a specific pH range, and deviations can catalyze hydrolytic degradation.[3][8]

Understanding these factors is the first step in developing a robust storage strategy. Each compound has a unique susceptibility to these stressors based on its chemical structure.

Q2: I've observed precipitation in my compound solution after storing it in the freezer. What could be the cause and how can I prevent it?

A2: Precipitation of a compound from a solution, particularly after a freeze-thaw cycle, is a common issue that can significantly impact the accuracy of your experiments.

Causality:

  • Solubility and Temperature: The solubility of most compounds is temperature-dependent. As the temperature of a solution decreases during freezing, the solvent's capacity to keep the compound dissolved diminishes, which can lead to the compound precipitating out of the solution.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can exacerbate this issue.[9] Each cycle can lead to further precipitation, and in some cases, can affect the structural integrity of the compound itself.[9]

  • Solvent Choice: The choice of solvent is critical. While Dimethyl Sulfoxide (DMSO) is a common solvent for compound storage, its hygroscopic nature means it can absorb water over time, which can alter the solubility of your compound and lead to precipitation.[10][11][12]

  • Concentration: Storing compounds at a concentration that is too close to their solubility limit at the storage temperature increases the risk of precipitation.

Troubleshooting and Prevention:

  • Determine Optimal Solvent and Concentration:

    • If you suspect solvent-related issues, consider if a different solvent or a co-solvent mixture might improve solubility at low temperatures.[10][12]

    • It may be beneficial to store the compound at a lower concentration.[12]

  • Aliquot Your Stock Solutions:

    • To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.[9][13] This ensures that the main stock remains undisturbed.

  • Controlled Freezing and Thawing:

    • Some compounds may benefit from a slower, more controlled freezing process.

    • When thawing, bring the aliquot to room temperature and ensure the compound is fully redissolved by vortexing or brief sonication before use.[14]

  • Consider Dry Storage:

    • For long-term storage, storing the compound as a dry powder is often the most stable option.[12] Solutions can then be prepared fresh as needed.

Q3: Can the excipients in my formulation affect the stability of my active pharmaceutical ingredient (API)?

A3: Absolutely. Excipients, while often considered "inactive," can play a significant role in both enhancing and compromising the stability of an API.[15][16][17][18][19]

Mechanisms of Interaction:

  • Moisture Management: Some excipients are hygroscopic and can absorb moisture, which can either protect a moisture-sensitive API or, if the excipient releases this moisture under certain conditions, contribute to its degradation.[15][16] It's important to distinguish between "bound" moisture, which is less reactive, and "free" water.[15]

  • Chemical Incompatibility: Excipients can have functional groups that react directly with the API. For example, excipients with acidic or basic properties can alter the micro-pH of the formulation, potentially accelerating pH-dependent degradation of the API.

  • Protection from Environmental Factors: Conversely, the right excipients can act as a protective shield.[15] For example, antioxidants can be added to prevent oxidation, and opaque excipients can protect against photodegradation.[16][17]

Self-Validating System:

To ensure excipient compatibility, it is crucial to conduct forced degradation studies.[20][21][22] These studies expose the API in the presence of excipients to stress conditions (e.g., heat, humidity, light) to identify any potential interactions that could lead to degradation.[21][23][24]

Troubleshooting Guides

Guide 1: Investigating Unexpected Compound Degradation

You've run a quality control check on a stored compound and found a significant decrease in purity. Here’s a systematic approach to troubleshoot the issue.

Step 1: Review Storage Conditions

  • Temperature Logs: Check the temperature logs for the storage unit. Were there any deviations from the setpoint? Even short-term temperature excursions can impact stability.[2]

  • Container Integrity: Was the container properly sealed? Improper sealing can lead to exposure to moisture and oxygen.[9][25]

  • Light Exposure: Was the compound stored in a light-resistant container?[2] If not, photodegradation is a likely culprit.

Step 2: Assess the Degradation Pathway

  • Forced Degradation Studies: To understand how your compound degrades, perform forced degradation studies.[20][21][22][23] This involves subjecting your compound to harsh conditions to intentionally induce degradation.

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation pathways of a compound and develop a stability-indicating analytical method.[22][24]

Materials:

  • Compound of interest

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable detector (e.g., UV, PDA, or MS)[26][27]

  • pH meter

  • Heating block or oven

Methodology:

  • Sample Preparation: Prepare solutions of your compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the compound solution and heat at 60°C for 2 hours.[26]

    • Base Hydrolysis: Add 0.1 M NaOH to the compound solution and heat at 60°C for 2 hours.[26]

    • Oxidation: Add 3% H₂O₂ to the compound solution and store at room temperature for 24 hours.[26]

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.[26]

    • Photolytic Degradation: Expose the compound solution to a light source (e.g., UV lamp) for a defined period.

  • Neutralization: For the acid and base hydrolysis samples, neutralize the solutions before analysis.[26]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC.[26][27]

    • The goal is to separate the parent compound from any degradation products that have formed.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control. New peaks indicate the formation of degradation products.

  • By observing which stress conditions lead to degradation, you can infer the likely degradation pathways (e.g., hydrolysis, oxidation).[3]

Guide 2: Best Practices for Long-Term Compound Storage

To ensure the long-term integrity of your compound library, a systematic and well-documented approach is essential.

1. Proper Container Selection and Sealing:

  • Choose containers that are appropriate for your compound and storage conditions. Glass vials are often suitable for volatile compounds, while deep well plates can be used for high-throughput storage.[25]

  • Ensure containers are sealed tightly to prevent evaporation and exposure to the atmosphere.[9][25] For sensitive compounds, consider sealing under an inert atmosphere like nitrogen or argon.[25]

2. Controlled Environmental Conditions:

  • Store compounds at the appropriate temperature. Common storage conditions include:

    • Room Temperature (15–25°C): For stable, non-volatile compounds.[25]

    • Refrigerated (2–8°C): For temperature-sensitive compounds.[25]

    • Frozen (-20°C or below): For many biological samples and sensitive chemical compounds.[11][25][28][29]

    • Cryogenic (-80°C or below): For highly sensitive biological samples and certain pharmaceuticals.[25]

  • Control humidity, especially for hygroscopic compounds.[1] The World Health Organization recommends keeping relative humidity below 60% for pharmaceutical storage.[1]

3. Inventory Management:

  • Implement a robust inventory management system, such as a Laboratory Information Management System (LIMS), to track your compounds.[25]

  • Properly label all containers with the compound name, concentration, solvent, and date of preparation.[9][30]

Visualizations

Decision Workflow for Compound Storage

This diagram outlines the decision-making process for establishing appropriate storage conditions for a new compound.

A New Compound Received B Review Existing Stability Data A->B C Data Available? B->C D Follow Recommended Storage Conditions C->D Yes E Perform Forced Degradation Studies C->E No J Establish Storage Protocol D->J F Determine Degradation Pathways (Hydrolysis, Oxidation, Photolysis) E->F G Select Appropriate Storage Temperature (-20°C, 4°C, RT) F->G H Choose Appropriate Container (Amber, Airtight) F->H I Consider Inert Atmosphere (Nitrogen, Argon) F->I G->J H->J I->J K Implement Long-Term Stability Testing J->K

Caption: Decision workflow for establishing compound storage conditions.

Common Degradation Pathways

This diagram illustrates the primary chemical reactions that lead to compound degradation.

cluster_degradation Compound Degradation Compound Parent Compound Hydrolysis Hydrolysis (Ester, Amide Cleavage) Compound->Hydrolysis + H2O Oxidation Oxidation (Reaction with O2) Compound->Oxidation + O2 Photolysis Photolysis (UV/Visible Light) Compound->Photolysis + Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major chemical pathways of compound degradation.

Data Summary

Storage Condition Temperature Range Suitable For Key Considerations
Room Temperature15–25°CStable, non-volatile compoundsMonitor for temperature fluctuations.
Refrigerated2–8°CTemperature-sensitive chemicals and reagentsAvoid frequent opening of the refrigerator to maintain temperature.
Frozen-20°C or belowLong-term storage of many compounds and biologicalsAliquot to prevent freeze-thaw cycles.
Cryogenic-80°C or belowHighly sensitive biologicals, enzymes, and certain pharmaceuticalsRequires specialized freezers and handling procedures.

Table 1: Recommended Storage Temperatures for Chemical Compounds[25]

Degradation Pathway Triggering Factor(s) Susceptible Functional Groups Prevention Strategy
HydrolysisWater/Moisture, pH extremesEsters, amides, lactones, lactams[3][5]Store in a dry environment, control pH of solutions.[6]
OxidationOxygen, light, heat, metal ionsPhenols, conjugated dienes, heterocyclic aromatic rings[2][5]Store under an inert atmosphere, use antioxidants, protect from light.[6]
PhotolysisUV/Visible LightCompounds with chromophoresStore in amber or opaque containers.[2]

Table 2: Summary of Common Degradation Pathways and Prevention Strategies

References

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services.
  • Top 5 Factors Affecting Chemical Stability. (2025-10-02).
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023-10-31). Colorcon.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • Forced Degradation Testing in Pharma. (2025-08-14). ResolveMass Laboratories Inc.
  • How Excipients Impact Drug Absorption, Stability, and Shelf Life.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • the-importance-of-excipients-in-drugs.pdf. Open Access Journals.
  • Drug degradation pathways. Pharmaceutical - Pharmacy 180.
  • Factors That Affect the Stability of Compounded Medications. (2022-03-16). THE PCCA BLOG.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025-03-26). GMP Plastics.
  • Improving Long-Term Compound Storage in I.DOT Source Plates. (2025-02-19). Dispendix.
  • The Dangers of Chemical Compound Degradation. Moravek.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Storage & Handling Guidelines. Origin Compounds.
  • Excipients: What they are and their importance in the pharmaceutical industry. (2024-09-16).
  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
  • Compound Management and Integrity. Beckman Coulter.
  • Guidelines for Chemical Storage and Management. UGA research.
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.
  • A Comparative Guide to Assessing the Stability-Indicating Power of Analytical Methods. Benchchem.
  • Analytical Techniques In Stability Testing. (2025-03-24). Separation Science.
  • The central role of excipients in drug formulation. (2013-04-18). European Pharmaceutical Review.
  • Chapter 6: Stability of Compounded Preparations. (2020-11-17). The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition. PharmacyLibrary.
  • dealing with instability of a novel hypoglycemic compound in storage. Benchchem.
  • Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate.
  • Understanding the chemical basis of drug stability and degradation. (2010-10-09).
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.
  • Compound Management for Quantitative High-Throughput Screening. PubMed Central.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01).
  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009-07-17). ResearchGate.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • Compound Library Management. Enamine.
  • Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. (2025-08-06). ResearchGate.
  • Application Notes and Protocols: Laboratory Handling and Storage of Compound-M. Benchchem.
  • Cite one strategy to prevent the precipitation of the active ingredient out of the solution during storage. Homework.Study.com.
  • Stability Assessments in Bioanalytical Method Validation. (2024-06-28). Celegence.
  • (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. (2025-08-05). ResearchGate.
  • Evaluation of the Influence of Humidity and Temperature on the Drug Stability by Plane Single Time Point Experiments.
  • Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. PubMed.
  • The Effect of Initial Purity on the Stability of Solutions in Storage. ResearchGate.
  • How to prevent compound precipitation during flash column chromatography. (2023-01-23). Biotage.
  • Effect of Moisture on the Stability of Solid Dosage Forms. (2025-08-09). ResearchGate.

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Validation & Comparative

Comparison of benzyloxycarbonyl (Cbz) with other amino-protecting groups like Boc and Fmoc

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount.[1] These chemical moieties temporarily mask reactive functional groups, preventing unintended side reactions and ensuring the precise construction of the target molecule.[1] This guide offers an in-depth comparison of three of the most widely used α-amino protecting groups: benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc).[1] Tailored for researchers, scientists, and professionals in drug development, this document provides an objective analysis of their performance, supported by experimental data and detailed methodologies.

The choice of a protecting group is a critical decision that dictates the overall synthetic strategy. The primary distinction among Cbz, Boc, and Fmoc lies in their lability—the specific chemical conditions required for their removal.[1] Cbz is typically cleaved by hydrogenolysis, Boc by acid, and Fmoc by base.[1][2] This fundamental difference in their deprotection chemistry is the cornerstone of their "orthogonality," a principle that allows for the selective removal of one protecting group without affecting others.[1][3]

At a Glance: Key Characteristics of Cbz, Boc, and Fmoc

CharacteristicBenzyloxycarbonyl (Cbz or Z)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Lability Hydrogenolysis-labile[1]Acid-labile[1]Base-labile[1]
Typical Deprotection Condition H₂, Pd/C[4][5]Trifluoroacetic Acid (TFA); HCl in Dioxane[6][7]20% Piperidine in DMF[8][9]
Primary Synthetic Application Solution-phase synthesis[1][10]Solid-phase and solution-phase synthesis[1]Solid-phase peptide synthesis (SPPS)[8][9]
Key Advantages Stable to a wide range of non-reductive conditions; useful for fragment condensation in solution-phase synthesis.[1][11]Robust and well-established for SPPS; less prone to aggregation in some sequences.[1][12]Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions; automation-friendly.[1][8]
Potential Limitations Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); catalyst poisoning can be an issue.[11][13]Requires strong acid for cleavage, which can be harsh on sensitive substrates; the tert-butyl cation byproduct can cause side reactions.[1][14]The dibenzofulvene byproduct can form adducts; potential for diketopiperazine formation at the dipeptide stage.[1][11]

The Chemistry of Protection and Deprotection

A deep understanding of the mechanisms by which these protecting groups are installed and removed is crucial for troubleshooting and optimizing synthetic routes.

Benzyloxycarbonyl (Cbz)

The Cbz group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, was a foundational development in peptide chemistry.[4][5] It is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4][15]

Protection Mechanism:

G cluster_0 Nucleophilic Attack cluster_1 Elimination amine R-NH₂ intermediate Intermediate amine->intermediate cbz_cl Cbz-Cl cbz_cl->intermediate protected_amine R-NH-Cbz hcl HCl intermediate->protected_amine intermediate->hcl

Caption: Cbz protection of an amine.

Deprotection Mechanism (Hydrogenolysis):

The most common method for Cbz removal is catalytic hydrogenolysis, which is mild and yields clean byproducts.[5][16]

G cluster_0 Cleavage cluster_1 Decarboxylation protected_amine R-NH-Cbz unstable_intermediate [R-NH-COOH] protected_amine->unstable_intermediate h2_pdc H₂, Pd/C h2_pdc->unstable_intermediate amine R-NH₂ unstable_intermediate->amine co2 CO₂ unstable_intermediate->co2 toluene Toluene unstable_intermediate->toluene G cluster_0 Nucleophilic Attack cluster_1 Fragmentation amine R-NH₂ intermediate Intermediate amine->intermediate boc2o Boc₂O boc2o->intermediate protected_amine R-NH-Boc co2 CO₂ tbuoh tBuOH intermediate->protected_amine intermediate->co2 intermediate->tbuoh

Caption: Boc protection of an amine.

Deprotection Mechanism (Acidolysis):

The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA). [6][17]The mechanism involves the formation of a stable tert-butyl cation. [7]

G cluster_0 Protonation cluster_1 Fragmentation protected_amine R-NH-Boc protonated Protonated Intermediate protected_amine->protonated h_plus H⁺ (e.g., TFA) h_plus->protonated amine R-NH₂ protonated->amine co2 CO₂ protonated->co2 tbu_cation t-Butyl Cation protonated->tbu_cation

Caption: Acid-catalyzed Boc deprotection.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis, primarily due to its base-lability, which allows for mild deprotection conditions. [9][18]It is often introduced using Fmoc-Cl or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). [18][19] Protection Mechanism:

G cluster_0 Nucleophilic Attack cluster_1 Elimination amine R-NH₂ intermediate Intermediate amine->intermediate fmoc_cl Fmoc-Cl fmoc_cl->intermediate protected_amine R-NH-Fmoc hcl HCl intermediate->protected_amine intermediate->hcl

Caption: Fmoc protection of an amine. [20] Deprotection Mechanism (Base-catalyzed β-elimination):

The Fmoc group is removed by a base-catalyzed β-elimination (E1cB) mechanism, typically using a solution of piperidine in DMF. [9]

G cluster_0 Proton Abstraction cluster_1 Decarboxylation protected_amine R-NH-Fmoc carbanion Fluorenyl Carbanion protected_amine->carbanion base Base (e.g., Piperidine) base->carbanion dibenzofulvene Dibenzofulvene carbanion->dibenzofulvene β-elimination unstable_intermediate [R-NH-COOH] carbanion->unstable_intermediate amine R-NH₂ unstable_intermediate->amine co2 CO₂ unstable_intermediate->co2

Caption: Base-catalyzed Fmoc deprotection.

Orthogonality in Practice

The true power of these protecting groups is realized in complex multi-step syntheses where their orthogonal nature is exploited. [3][21]A synthetic chemist can, for example, selectively remove an Fmoc group with a base to elongate a peptide chain, while a Boc group on an amino acid side chain and a Cbz group elsewhere in the molecule remain intact. [3][12]

Deprotection Condition Cbz Stability Boc Stability Fmoc Stability
H₂, Pd/C (Cbz deprotection) Labile Generally stable [3] Can be cleaved (quasi-orthogonal) [3][19]
TFA (Boc deprotection) Generally stable (can be cleaved with HBr/AcOH) [4][22] Labile Stable [19]

| 20% Piperidine in DMF (Fmoc deprotection) | Stable [3]| Generally stable [3]| Labile |

Note: The stability can be substrate-dependent. The data presented is a general representation based on typical amino acid derivatives. [3]

Experimental Protocols

The following are generalized protocols for the protection and deprotection of a generic amino acid. Researchers should optimize conditions for their specific substrates.

Cbz Protection of an Amino Acid

Materials:

  • Amino acid (1.0 eq)

  • Tetrahydrofuran (THF) and water (2:1 mixture)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.5 eq)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amino acid in the THF/water mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate. [4]4. Stir the reaction at 0 °C and allow it to warm to room temperature, stirring for 12-20 hours. [4]5. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography. [4]

Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Hydrogen (H₂) gas supply (e.g., balloon)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol. [13]2. Carefully add 10% Pd/C to the solution. [13]3. Place the reaction mixture under an atmosphere of hydrogen. [13]4. Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. [4]

Boc Protection of an Amino Acid

Materials:

  • Amino acid (1.0 eq)

  • 1,4-Dioxane and water

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Ethyl acetate (EtOAc)

  • Aqueous HCl (1N)

Procedure:

  • Dissolve the amino acid in a solution of NaOH in water and dioxane.

  • Cool the mixture to 0 °C.

  • Add Boc₂O and stir the reaction vigorously, allowing it to warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Boc Deprotection using TFA

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger such as anisole or thioanisole [6] Procedure:

  • Dissolve the Boc-protected compound in DCM. [7]2. If the substrate is sensitive to alkylation (e.g., contains Trp or Met residues), add a scavenger. [14]3. Add TFA to the solution (typically 25-50% v/v). [7]4. Stir the reaction at room temperature. The reaction is often complete within 30 minutes to a few hours. [7]5. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine. [7]

Fmoc Protection of an Amino Acid

Materials:

  • Amino acid (1.0 eq)

  • THF and saturated aqueous NaHCO₃ (2:1 v/v)

  • Fmoc-succinamide (Fmoc-OSu) (1.05 eq)

  • Diethyl ether

  • Aqueous HCl (1M)

Procedure:

  • Dissolve the amino acid and Fmoc-succinamide in the THF/saturated aqueous NaHCO₃ mixture. [19]2. Stir the reaction at room temperature for 16 hours. [19]3. Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 1 with 1M HCl. [19]6. The product will often precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

  • Dry the product to obtain the Fmoc-protected amino acid.

Fmoc Deprotection using Piperidine

Materials:

  • Fmoc-protected compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected compound in DMF. [3]2. Add piperidine to the solution to a final concentration of 20% (v/v). [3]3. Stir the reaction at room temperature. Deprotection is typically complete within 30 minutes. [3]4. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove DMF and piperidine. [3]7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Conclusion

The choice between Cbz, Boc, and Fmoc protecting groups is a strategic one, dictated by the specific requirements of the synthetic target and the overall strategy. Cbz remains a valuable tool for solution-phase synthesis, while the orthogonal pair of Boc and Fmoc dominates modern solid-phase peptide synthesis. The acid-labile Boc group and the base-labile Fmoc group provide a robust framework for the assembly of complex peptides, with the choice between them often depending on the sensitivity of the amino acid side chains and the desired final cleavage conditions. A thorough understanding of their respective chemistries, stabilities, and potential side reactions is essential for any researcher, scientist, or drug development professional working in the field of organic synthesis.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Grokipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Grokipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Data. Cbz Protection - Common Conditions. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • YouTube. Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Peptide Sequence Validation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of therapeutic development and fundamental biological research, the precise amino acid sequence of a peptide is its defining characteristic. An error in this sequence—a single incorrect amino acid incorporation, a deletion, or an unexpected modification—can drastically alter its function, efficacy, and safety. Therefore, rigorous validation of a peptide's primary structure is not merely a quality control step; it is a foundational requirement for credible science. This guide provides a comprehensive comparison of mass spectrometry-based techniques for confirming the incorporation of amino acids into a peptide sequence, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The First Checkpoint: Intact Mass Analysis

Before delving into the intricacies of the amino acid sequence, the initial and most straightforward validation is to confirm the peptide's overall molecular weight. A discrepancy between the theoretical and observed mass is an immediate red flag, indicating potential sequence errors, truncations, or unintended modifications.

Two primary ionization techniques dominate this space: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1][2][3]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique involves co-crystallizing the peptide sample with a matrix that strongly absorbs laser energy.[4][5] A pulsed laser desorbs and ionizes the sample, typically generating singly charged ions ([M+H]+).[5] This results in simple, easy-to-interpret spectra, making it ideal for rapid screening and quality control of synthetic peptides.[4][6]

  • Electrospray Ionization (ESI): ESI generates ions directly from a solution by applying a high voltage to a liquid stream, creating an aerosol of charged droplets.[5] A key feature of ESI is its propensity to produce multiply charged ions ([M+nH]n+).[5] This is particularly advantageous as it brings large molecules into a mass-to-charge (m/z) range that is detectable by most mass analyzers.[4] ESI is the technique of choice for liquid chromatography-mass spectrometry (LC-MS) workflows.[5]

Comparison of Ionization Techniques for Intact Mass Analysis
FeatureMALDIESI
Ionization State Primarily singly charged ([M+H]+)Multiply charged ([M+nH]n+)
Sample Throughput High; suitable for batch analysisLower; often coupled with LC for serial analysis
Salt Tolerance HighLow; requires clean, salt-free samples
Coupling to LC Possible, but less commonStandard for LC-MS workflows
Typical Use Case Rapid QC, purity assessment of synthetic peptidesAccurate mass of complex samples, protein characterization

While both techniques are powerful, their complementary nature is often exploited in comprehensive proteomic studies.[1][2][3]

The Ultimate Proof: Sequence Confirmation by Tandem MS (MS/MS)

Confirming the intact mass is necessary but not sufficient. The definitive validation of a peptide's sequence is achieved through tandem mass spectrometry (MS/MS).[7] In an MS/MS experiment, a specific peptide ion (the "precursor ion") is selected, isolated, and then fragmented. The resulting "product ions" are measured in a second stage of mass analysis, producing a fragmentation spectrum that serves as a fingerprint of the peptide's sequence.[6][8]

The key to interpreting these spectra lies in understanding how peptides fragment. When energy is applied, the peptide backbone cleaves at specific bonds, primarily the amide bonds. This generates a predictable series of fragment ions.

Visualizing Peptide Fragmentation

The nomenclature for fragment ions depends on which side of the cleaved bond retains the charge. If the charge is retained on the N-terminal fragment, the ions are designated as a, b, or c. If the charge is retained on the C-terminal fragment, they are designated x, y, or z.

Caption: Peptide backbone fragmentation nomenclature.

By calculating the mass differences between consecutive ions in a series (e.g., between y₅ and y₄), one can deduce the mass of the amino acid residue at that position and thereby reconstruct the sequence.[9]

A Deep Dive into Fragmentation Methods

The method used to fragment the peptide precursor ion has a profound impact on the quality and type of information obtained. The three most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron Transfer/Capture Dissociation (ETD/ECD).

  • Collision-Induced Dissociation (CID): This is the most widely used method.[10][11] Precursor ions are accelerated and collided with an inert gas (like nitrogen or argon). This collision converts kinetic energy into internal energy, causing the peptide backbone to vibrate and fragment, primarily producing b- and y-ions.[11][12] CID is robust and effective for small, doubly charged peptides but can struggle with larger peptides and those with labile post-translational modifications (PTMs).[11]

  • Higher-Energy C-trap Dissociation (HCD): Available on Orbitrap mass spectrometers, HCD is a beam-type CID technique that occurs in a separate collision cell.[11][12] It provides higher fragmentation energy, leading to a more complete fragmentation pattern, including low-mass reporter ions used in isobaric tagging experiments (e.g., TMT, iTRAQ).[10] HCD spectra are often cleaner and easier to interpret than CID spectra.[10][11]

  • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These are non-ergodic, "soft" fragmentation techniques. Instead of vibrating the peptide, ETD/ECD involves transferring an electron to the multiply protonated peptide ion. This induces fragmentation by a radical-driven mechanism that cleaves the N-Cα bond of the peptide backbone, producing c- and z-ions.[11] The crucial advantage of this method is that it preserves labile PTMs, such as phosphorylation and glycosylation, which are often lost during CID/HCD.[11][13] ETD is particularly effective for highly charged precursor ions (3+ and higher).[10][13]

Comparison of Fragmentation Techniques
FeatureCIDHCDETD/ECD
Mechanism Collisional (ergodic)Collisional (ergodic)Electron-based (non-ergodic)
Primary Ions b, yb, yc, z
Best For Routine sequencing of small, +2 charged peptidesQuantitative proteomics (isobaric tags), cleaner spectraPTM analysis, large peptides, highly charged precursors
Limitations Loss of labile PTMs, low mass cut-off in ion trapsCan still lose some PTMsInefficient for +2 charged precursors, slower scan speed

The choice of fragmentation is not always mutually exclusive. Modern instruments can employ "decision-tree" logic, where the instrument intelligently selects the best fragmentation method (e.g., HCD for 2+ ions, ETD for 3+ and higher ions) within a single LC-MS/MS run to maximize data richness.[10]

Strategic Workflow Design

A robust validation workflow ensures that the data generated is of the highest quality and directly addresses the experimental question. The following workflow represents a best-practice approach for definitive peptide sequence validation.

ValidationWorkflow cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS/MS Analysis cluster_analysis 3. Data Analysis Sample Synthetic Peptide or Purified Protein Desalt Desalting & Solubilization Sample->Desalt LC Reverse-Phase LC Separation Desalt->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Intact Mass) ESI->MS1 Decision Charge State? MS1->Decision HCD HCD Fragmentation Decision->HCD 2+ ETD ETD Fragmentation Decision->ETD ≥3+ MS2 MS2 Scan (Fragment Ions) HCD->MS2 ETD->MS2 Search Database Search / De Novo Sequencing MS2->Search Validation Manual Spectral Validation Search->Validation Report Sequence Confirmed Validation->Report

Caption: A comprehensive LC-MS/MS workflow for peptide validation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS

High-quality data begins with meticulous sample preparation. Contaminants like salts, detergents, and polymers (e.g., PEG) can suppress ionization and must be removed.[14][15][16]

  • Solubilization: Dissolve the lyophilized peptide in an appropriate solvent. A common starting point is 0.1% formic acid in water. For hydrophobic peptides, adding an organic solvent like acetonitrile may be necessary.

  • Desalting: Use a C18 ZipTip® or a similar reversed-phase solid-phase extraction (SPE) method.

    • Equilibrate the tip with 100% acetonitrile.

    • Wash with 0.1% formic acid in water.

    • Bind the peptide sample to the C18 resin.

    • Wash away salts and contaminants with 0.1% formic acid in water.

    • Elute the purified peptide with a solution of 50-80% acetonitrile and 0.1% formic acid.

  • Concentration: Dry the eluted sample in a vacuum centrifuge.

  • Final Preparation: Reconstitute the clean, dry peptide in the LC-MS loading buffer (typically 2-5% acetonitrile with 0.1% formic acid) to the desired concentration (e.g., 1 pmol/µL).

Protocol 2: Definitive Sequence Validation using LC-MS/MS

This protocol assumes the use of a high-resolution mass spectrometer (e.g., an Orbitrap) capable of HCD and ETD.

  • LC Setup:

    • Column: C18 analytical column (e.g., 75 µm ID x 15 cm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A typical gradient might run from 5% to 40% B over 30 minutes, followed by a wash and re-equilibration step.

  • Mass Spectrometer Setup:

    • Ion Source: ESI, positive ion mode.

    • MS1 (Full Scan):

      • Resolution: 60,000 - 120,000.

      • Scan Range: m/z 350 - 1500.

      • AGC Target: 1e6.

    • MS2 (Data-Dependent Acquisition):

      • Method: TopN (select the top 10-15 most intense precursors from the MS1 scan).

      • Activation: Use a decision-tree approach. Set precursors with charge state 2 to fragment with HCD. Set precursors with charge states 3 and higher to fragment with ETD.

      • HCD Collision Energy: Normalized collision energy (NCE) of 28-32%.

      • ETD Reaction Time: Calibrate based on instrument recommendations.

      • Resolution: 15,000 - 30,000.

  • Data Analysis:

    • Process the raw data file using a suitable software package (e.g., Mascot, SEQUEST, Proteome Discoverer, MaxQuant).[9]

    • For validation of a known sequence, search against a small database containing only that sequence. This is the most sensitive approach.

    • For unknown sequences, use de novo sequencing algorithms or search against a relevant protein database.[7][17]

    • Crucial Step: Manually inspect the MS/MS spectra for the identified peptide.[18][19] A high-quality identification should show a clear and extensive series of b and y (for HCD) or c and z (for ETD) ions that cover the majority of the peptide sequence. Commercial software can sometimes produce incorrect assignments, especially with isobaric or near-isobaric residues, making expert manual review essential.[20]

Conclusion

Validating the incorporation of amino acids into a peptide sequence is a multi-faceted process that relies on the precise application of mass spectrometry. While intact mass analysis provides a rapid first-pass quality check, only tandem mass spectrometry can deliver the unambiguous, residue-level confirmation required for high-stakes research and development. By strategically selecting ionization and fragmentation techniques—HCD for general sequencing and ETD for labile modifications and complex peptides—and adhering to rigorous, self-validating workflows, researchers can achieve the highest level of confidence in their results. The ultimate arbiter of truth is a clean, manually verified MS/MS spectrum that tells the complete story of the peptide's primary structure.

References

  • Nadler, W. M., et al. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(3), 1207-1215. [Link]

  • PubMed. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research. [Link]

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • Waters. (n.d.). Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC-MSE. [Link]

  • Dancík, V., et al. (1999). De novo peptide sequencing via tandem mass spectrometry. Journal of Computational Biology, 6(3-4), 327-342. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]

  • Wikipedia. (n.d.). De novo peptide sequencing. [Link]

  • PubMed. (2015). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. National Center for Biotechnology Information. [Link]

  • LeDuc, R. D., et al. (2020). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of the American Society for Mass Spectrometry, 31(12), 2455-2464. [Link]

  • An, Y., et al. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 22(10), 1848-1859. [Link]

  • Oxford Academic. (2003). Interpreting peptide mass spectra by VEMS. Bioinformatics, 19(6), 792-793. [Link]

  • Novoprolabs. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. [Link]

  • NIH. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(7), e199. [Link]

  • Biotech Spain. (2025). Implementation of UPLC‑MS/MS workflows in peptide therapeutics: from method development to regulatory submission. [Link]

  • Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. [Link]

  • University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

  • University of Oxford. (n.d.). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. [Link]

  • Mtoz Biolabs. (n.d.). Peptide Mass Spectrometry Result Interpretation Strategy. [Link]

  • Fiveable. (n.d.). Ionization techniques (ESI and MALDI). [Link]

  • ACS Publications. (2012). De Novo Sequencing of Peptides from Top-Down Tandem Mass Spectra. Journal of Proteome Research, 11(11), 5427-5435. [Link]

  • ACS Publications. (2011). Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. Analytical Chemistry, 83(15), 6032-6039. [Link]

  • JoVE. (2023). Peptide Identification Using Tandem Mass Spectrometry. [Link]

  • NIH. (2016). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of the American Society for Mass Spectrometry, 27(7), 1144-1154. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]

  • Springer Protocols. (2015). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. [Link]

  • LCGC International. (2025). Multi-Step Preparative LC–MS Workflow for Peptide Purification. [Link]

  • Semantic Scholar. (n.d.). Validation of endogenous peptide identifications using a database of tandem mass spectra. [Link]

  • MDPI. (2024). Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. Molecules, 29(5), 1083. [Link]

  • ACS Publications. (2006). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry, 78(23), 8086-8093. [Link]

Sources

A Comparative Study of Enantioselective Reactivity: The Kinetic Resolution of (±)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a mere structural nuance; it is a critical determinant of biological activity and therapeutic efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to selectively synthesize or separate a desired enantiomer is of paramount importance. This guide provides an in-depth comparative analysis of the reactivity of the (R)- and (S)-enantiomers of 1-phenylethanol in a lipase-catalyzed kinetic resolution, a widely employed and highly efficient method for chiral separation.[3][4]

The differential reactivity of enantiomers in a chiral environment, such as the active site of an enzyme, forms the basis of kinetic resolution.[5] Enzymes, being inherently chiral macromolecules, can distinguish between two enantiomers, leading to a faster reaction rate for one over the other.[1] This disparity in reaction kinetics allows for the separation of a racemic mixture into an enriched unreacted substrate and an enantioenriched product.

This guide will delve into the enzymatic acylation of racemic 1-phenylethanol, a model secondary alcohol, catalyzed by lipases. We will explore the underlying mechanistic principles, provide detailed experimental protocols for conducting the resolution and subsequent analysis, and present comparative data that underscores the differential reactivity of the (R)- and (S)-enantiomers.

The Principle of Enantioselective Acylation

Lipases, a class of hydrolases, are remarkably versatile biocatalysts that can function in non-aqueous media to catalyze esterification and transesterification reactions.[2] The enantioselectivity of lipases in the acylation of secondary alcohols is governed by the three-dimensional architecture of their active site.[6] The catalytic triad, typically composed of serine, histidine, and an aspartate or glutamate residue, facilitates the acylation process via a "ping-pong bi-bi" mechanism.[1][5]

The process begins with the acylation of the active site serine by an acyl donor, such as vinyl acetate, forming an acyl-enzyme intermediate. Subsequently, one of the alcohol enantiomers preferentially binds to the active site and attacks the acyl-enzyme intermediate, leading to the formation of the corresponding ester and regeneration of the free enzyme. The stereochemical preference of the lipase dictates that one enantiomer fits more favorably into the active site, resulting in a significantly higher rate of acylation for that enantiomer.[7] In the case of many lipases, including those from Burkholderia cepacia and Candida antarctica, the (R)-enantiomer of secondary alcohols is often the preferred substrate.[4]

Visualizing the Reaction Pathway

Kinetic Resolution of 1-Phenylethanol cluster_reactants Reactants cluster_products Products racemate (R,S)-1-Phenylethanol (Racemic Mixture) r_alcohol (R)-1-Phenylethanol s_alcohol (S)-1-Phenylethanol lipase Lipase (e.g., Burkholderia cepacia) r_acetate (R)-1-Phenylethyl Acetate (Product) lipase->r_acetate acetaldehyde Acetaldehyde (Byproduct) lipase->acetaldehyde vinyl_acetate Vinyl Acetate (Acyl Donor) vinyl_acetate->lipase r_alcohol->lipase Fast Reaction (k_R) s_alcohol->lipase Slow Reaction (k_S)

Caption: Lipase-catalyzed kinetic resolution of (±)-1-phenylethanol.

Comparative Reactivity Data

The enantioselectivity of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers (E = k_fast / k_slow). A high E value signifies a greater difference in reactivity and a more efficient separation. The following table summarizes typical results for the kinetic resolution of (±)-1-phenylethanol using Burkholderia cepacia lipase.

Parameter(R)-1-Phenylethanol(S)-1-PhenylethanolReference
Relative Reaction Rate Fast (k_R)Slow (k_S)[4]
Conversion at ~50% >95% (to acetate)<5% (unreacted)[4]
Enantiomeric Excess (ee) of Product >98% ee ((R)-acetate)-[4]
Enantiomeric Excess (ee) of Substrate ->98% ee ((S)-alcohol)[4]
Enantiomeric Ratio (E) >200-[8]

These data clearly demonstrate the pronounced difference in reactivity between the (R)- and (S)-enantiomers of 1-phenylethanol in the presence of Burkholderia cepacia lipase. The enzyme preferentially acylates the (R)-enantiomer, leading to a high enantiomeric excess of the (R)-acetate product and the unreacted (S)-alcohol.

Experimental Protocols

The following protocols provide a framework for conducting the kinetic resolution of (±)-1-phenylethanol and analyzing the results.

Protocol 1: Enzymatic Kinetic Resolution

This protocol details the lipase-catalyzed transesterification of racemic 1-phenylethanol.

Materials:

  • (±)-1-Phenylethanol

  • Burkholderia cepacia lipase (immobilized, e.g., Amano Lipase PS)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • Molecular sieves (4 Å)

  • Reaction vessel (e.g., sealed glass vial)

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled environment (e.g., incubator or water bath)

Procedure:

  • To a clean, dry reaction vessel, add (±)-1-phenylethanol (e.g., 1 mmol, 122.2 mg).

  • Add anhydrous n-hexane (e.g., 5 mL) to dissolve the substrate.

  • Add immobilized Burkholderia cepacia lipase (e.g., 20 mg/mL).[3]

  • Add vinyl acetate as the acyl donor (e.g., 3 equivalents, 3 mmol, 258.3 mg).[3]

  • Add activated molecular sieves to maintain anhydrous conditions.

  • Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 42°C).[3]

  • Monitor the reaction progress over time by taking small aliquots and analyzing them by chiral HPLC (see Protocol 2). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain a mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol.

  • The product mixture can be separated by column chromatography.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes the method for determining the enantiomeric excess (ee) of the unreacted alcohol and the ester product.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Lux Cellulose-3 or Chiralcel OB)[3]

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-heptane and 2-propanol (isopropanol), often with a small amount of an additive like trifluoroacetic acid (TFA). A typical mobile phase composition is n-heptane/2-propanol/TFA (98.7/1.3/0.15, v/v/v).[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 15°C[8]

  • Detection Wavelength: 254 nm[8]

Procedure:

  • Sample Preparation: Dilute the reaction aliquots or the final product mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[9]

  • Injection: Inject the prepared sample onto the equilibrated chiral column.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers of 1-phenylethanol and 1-phenylethyl acetate by comparing their retention times with those of authentic standards.

    • Integrate the peak areas for each pair of enantiomers.

    • Calculate the enantiomeric excess (ee) for the substrate (alcohol) and the product (ester) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

    • Calculate the conversion (c) based on the relative amounts of starting material and product.

Visualizing the Experimental Workflow

Experimental Workflow start Start reactants 1. Prepare Reactants (±)-1-Phenylethanol, Lipase, Vinyl Acetate, n-Hexane start->reactants reaction 2. Enzymatic Reaction (Controlled Temperature & Stirring) reactants->reaction monitoring 3. Monitor Reaction (Aliquots for HPLC) reaction->monitoring monitoring->reaction Continue reaction until ~50% conversion workup 4. Reaction Work-up (Filter Enzyme, Evaporate Solvent) monitoring->workup Stop reaction separation 5. Product Separation (Column Chromatography) workup->separation analysis 6. Chiral HPLC Analysis (Determine ee and Conversion) separation->analysis end End analysis->end

Caption: Workflow for kinetic resolution and analysis.

Conclusion

The lipase-catalyzed kinetic resolution of (±)-1-phenylethanol serves as a compelling case study illustrating the profound impact of chirality on chemical reactivity. The high enantioselectivity of enzymes like Burkholderia cepacia lipase provides a practical and efficient method for accessing enantiomerically enriched secondary alcohols and their corresponding esters, which are valuable building blocks in asymmetric synthesis. The experimental data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to understand, implement, and optimize such resolutions. The ability to harness the differential reactivity of enantiomers is a cornerstone of modern stereoselective synthesis, enabling the development of safer and more effective chiral drugs.

References

  • Journal of Chemical and Pharmaceutical Research. Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. 2015, 7(5):311-322. [Link]

  • ACS Publications. Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. [Link]

  • MDPI. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]

  • PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]

  • RSC Publishing. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. [Link]

  • ResearchGate. (a) Mechanism of alcohol acylation catalyzed by lipase. (b) Favored (R)-enantiomer. [Link]

  • MDPI. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • ACS Publications. Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. [Link]

  • ResearchGate. Application of a Burkholderia cepacia lipase-immobilized silica monolith micro-bioreactor to continuous-flow kinetic resolution for transesterification of ( R, S)-1-phenylethanol. [Link]

  • PubMed. A lipase with broad solvent stability from Burkholderia cepacia RQ3: isolation, characteristics and application for chiral resolution of 1-phenylethanol. [Link]

  • SciELO. Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. [Link]

  • PubMed. Crystallographic and molecular-modeling studies of lipase B from Candida antarctica reveal a stereospecificity pocket for secondary alcohols. [Link]

  • ResearchGate. Enantioselective resolution of (±)-1-phenylethanol and (±)-1-phenylethyl acetate by BSE01218. a Preparation of (R)-1-phenylethyl acetate through trans-esterification reaction. [Link]

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Analytical methods for quantifying the compound in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Analytical Methods for Quantifying Compounds in Reaction Mixtures

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the ability to accurately quantify compounds within a reaction mixture is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, moving beyond a simple listing of methods to explore the nuanced decision-making process that guides the selection of the most appropriate technique for a given chemical transformation. Our focus is on the "why" behind the "how," ensuring that the chosen methodology is not only technically sound but also logically justified and scientifically robust.

Core Principles of Method Selection

The choice of an analytical technique is dictated by a multitude of factors, including the physicochemical properties of the analytes, the complexity of the reaction matrix, and the specific information required.[1][2] Key decision criteria include:

  • Analyte Properties: Volatility, thermal stability, polarity, and the presence of chromophores are fundamental properties that guide the selection process.[1]

  • Reaction Kinetics: The speed of the reaction will determine the required analysis time. Fast reactions necessitate rapid analytical cycle times for effective monitoring.[3]

  • Required Data: The objective may be a rapid qualitative check to confirm the consumption of starting material or a precise quantitative analysis to determine yield and impurity profiles.[4]

  • Matrix Complexity: The presence of multiple reactants, intermediates, products, and byproducts can lead to complex sample matrices, requiring techniques with high resolving power.[5][6]

Below is a logical workflow for selecting an appropriate analytical method.

Method_Selection_Workflow start Define Analytical Goal (e.g., Quantify Product, Monitor Reactant) analyte_props Assess Analyte Properties (Volatility, Polarity, Thermal Stability) start->analyte_props is_volatile Is the analyte volatile & thermally stable? analyte_props->is_volatile is_non_volatile Is the analyte non-volatile or thermally labile? is_volatile->is_non_volatile No gc Consider Gas Chromatography (GC) is_volatile->gc Yes need_structure Is in-situ structural information critical? is_non_volatile->need_structure Consider other factors hplc Consider High-Performance Liquid Chromatography (HPLC) is_non_volatile->hplc Yes need_high_sensitivity Is ultra-high sensitivity/ selectivity required? need_structure->need_high_sensitivity No nmr Consider NMR Spectroscopy need_structure->nmr Yes ms Consider Mass Spectrometry (MS) (often coupled with LC/GC) need_high_sensitivity->ms Yes validate Validate Selected Method (Accuracy, Precision, Linearity) need_high_sensitivity->validate No gc->validate hplc->validate nmr->validate ms->validate

Caption: A decision-making workflow for selecting an analytical technique.

In-Depth Analysis of Key Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique used to separate, identify, and quantify components in a mixture.[7] It is particularly well-suited for compounds that are non-volatile or thermally labile, making it a versatile tool for a wide array of organic reactions.[1]

Causality Behind Experimental Choices: The power of HPLC lies in its ability to separate components based on their differential interactions with the stationary and mobile phases.[7] The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase composition is dictated by the polarity of the analytes. A gradient elution (where the mobile phase composition is changed over time) is often employed for complex mixtures containing compounds with a wide range of polarities, ensuring good resolution for all components. The choice of detector (e.g., UV-Vis, Mass Spectrometer) depends on whether the analytes possess a chromophore or require more sensitive and specific detection.[7]

Experimental Protocol: Quantifying a Product by HPLC

  • Sample Preparation:

    • Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of a suitable solvent to stop the reaction and prevent further transformation. This solvent should be compatible with the mobile phase.

    • Add a known concentration of an internal standard (a non-reactive compound not present in the sample) to correct for variations in injection volume.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system.[3]

    • Column: A C18 column is a common choice for a wide range of organic molecules.

    • Mobile Phase: A mixture of solvents, such as acetonitrile and water, often with additives like formic acid to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min for standard HPLC.

    • Injection Volume: 5-20 µL.

    • Detector: UV-Vis detector set to a wavelength where the analyte of interest has maximum absorbance.

  • Data Analysis:

    • Generate a calibration curve by injecting known concentrations of a pure standard of the analyte.

    • Plot the peak area of the standard against its concentration to establish linearity.

    • Identify the product peak in the reaction sample chromatogram by its retention time.

    • Quantify the concentration of the product in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction Reaction Mixture aliquot Take Aliquot reaction->aliquot quench Quench & Dilute (add Internal Standard) aliquot->quench filter Filter Sample quench->filter inject Inject into HPLC filter->inject separate Separate on Column inject->separate detect Detect with UV/MS separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: General experimental workflow for HPLC analysis of a reaction mixture.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] It is the method of choice for volatile and thermally stable compounds.[1] When coupled with a mass spectrometer (GC-MS), it provides a high degree of confidence in both the identification and quantification of analytes.[9]

Causality Behind Experimental Choices: Separation in GC is achieved based on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase within a heated column.[10][11] The choice of column (e.g., polar vs. non-polar stationary phase) is critical and depends on the properties of the analytes. Temperature programming, where the column temperature is increased during the analysis, is essential for mixtures containing compounds with a wide range of boiling points.[10] This ensures that more volatile compounds are resolved at lower temperatures, while less volatile compounds elute in a reasonable time at higher temperatures.[10]

Experimental Protocol: Quantifying a Volatile Product by GC

  • Sample Preparation:

    • Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench and dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a known concentration of an appropriate internal standard (e.g., a hydrocarbon like dodecane that is well-resolved from other peaks).[12]

    • The sample is now ready for injection.

  • Instrumentation and Conditions:

    • GC System: A standard GC system equipped with a suitable detector.

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C) to ensure rapid vaporization of the sample.

    • Column: A capillary column with a stationary phase appropriate for the analytes' polarity (e.g., DB-5ms).

    • Carrier Gas: Helium or Hydrogen with a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

    • Detector: A Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for definitive identification and quantification.

  • Data Analysis:

    • Create a calibration curve by analyzing known concentrations of the product and internal standard.

    • Plot the ratio of the product peak area to the internal standard peak area against the product's concentration.

    • Identify the product and internal standard peaks in the sample chromatogram by their retention times.

    • Calculate the concentration of the product in the reaction sample using the calibration curve.[13]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing reaction Reaction Mixture aliquot Take Aliquot reaction->aliquot dilute Dilute in Solvent (add Internal Standard) aliquot->dilute inject Inject into GC dilute->inject vaporize Vaporize in Inlet inject->vaporize separate Separate in Column (Temp. Program) vaporize->separate detect Detect with FID/MS separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify using Internal Standard Method integrate->quantify

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic Acid

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for handling this compound. As a protected amino acid derivative, this compound is typically a fine, solid powder. The primary risks associated with its handling stem from the potential for inhalation of airborne dust and direct contact with skin and eyes. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Respiratory Irritation: Inhalation of fine dust may cause irritation to the respiratory tract.[1][2]

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3]

  • Skin Irritation: Prolonged or repeated contact with skin may lead to irritation.[1][2][3]

A thorough risk assessment should be conducted before beginning any procedure involving this compound.[4] This involves evaluating the quantity of the substance being used, the potential for dust generation, and the duration of the handling tasks.

Engineering and Administrative Controls: Your First Line of Defense

Before resorting to personal protective equipment, the primary goal is to minimize exposure through engineering and administrative controls. PPE should be considered the final barrier between the researcher and the chemical hazard.[5][6]

  • Engineering Controls: Always handle the solid form of this compound within a certified chemical fume hood or a powder weighing station.[7][8] These enclosures create a controlled airflow that pulls airborne particles away from the user's breathing zone, significantly reducing the risk of inhalation.[7]

  • Administrative Controls:

    • Establish designated areas for handling potent or hazardous powders.[8]

    • Keep containers of the chemical closed when not in use.[8]

    • Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound.[4]

    • Ensure all personnel are trained on the specific hazards and handling procedures.[4]

Personal Protective Equipment (PPE) Protocol

The appropriate PPE must be worn at all times when handling this compound. The selection of PPE is dictated by the specific task being performed.

Core PPE Requirements (Minimum for any handling):
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles.[4][9] In situations with a higher risk of splashing, such as when dissolving the compound, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemical-resistant nitrile gloves are required.[4] Inspect gloves for any signs of damage before use.[10] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of immediately as chemical waste.

  • Body Protection: A full-length laboratory coat must be worn to protect skin and clothing.[4][9]

  • Footwear: Closed-toe shoes are a standard requirement for all laboratory work.[4][6]

Task-Specific PPE Summary
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport Not typically requiredSafety GlassesNitrile GlovesLab Coat
Weighing Powder N95 Respirator (if not in fume hood)Chemical GogglesNitrile GlovesLab Coat
In-Solution Handling Not typically required (in fume hood)Chemical Goggles & Face ShieldNitrile GlovesLab Coat
Spill Cleanup (Solid) N95 RespiratorChemical Goggles & Face ShieldNitrile GlovesLab Coat

Procedural Workflow for Safe Handling

This step-by-step guide outlines the safe handling of the compound from receipt to use.

Step 1: Preparation and Area Setup
  • Don all required core PPE before entering the designated handling area.

  • Ensure the chemical fume hood or powder enclosure is functioning correctly.

  • Cover the work surface with absorbent bench paper to contain any potential spills.[8][11]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

Step 2: Weighing the Solid Compound
  • Perform all weighing operations inside a fume hood or a powder weighing enclosure to minimize dust inhalation.[7][8]

  • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

  • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

  • Promptly and securely close the main container.

  • If working outside of a fume hood is unavoidable, an N95 respirator is mandatory.[5]

Step 3: Dissolving the Compound
  • Add the weighed powder to the solvent within the fume hood.

  • If adding the solid to a reaction vessel, do so slowly to prevent splashing.

  • Once the compound is in solution, the risk of aerosolization is significantly reduced. However, continue to handle the solution within the fume hood.[8]

Emergency Procedures

Spill Response:
  • Alert Personnel: Immediately notify others in the vicinity.[4]

  • Evacuate: If the spill is large, evacuate the immediate area.

  • PPE: Don appropriate PPE, including a respirator, before attempting cleanup.

  • Containment: For solid spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.[4] Do not sweep dry powder.

  • Cleanup: Carefully collect the material using a scoop or other appropriate tools and place it in a labeled, sealed container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or cleaning solution.[8]

Exposure and First Aid:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[10][12] If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Decontamination and Disposal Plan

All waste generated from handling this compound must be treated as chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, bench paper, and any spilled material. Place these items in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[3][4]

  • Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

Visualized PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Assess Task is_powder Handling solid powder? start->is_powder in_hood Working in fume hood or powder enclosure? is_powder->in_hood Yes is_splash_risk Risk of splash? is_powder->is_splash_risk No (In Solution) core_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes in_hood->core_ppe Yes add_respirator Add N95 Respirator in_hood->add_respirator No add_faceshield Add Face Shield is_splash_risk->add_faceshield Yes end_procedure Proceed with Task is_splash_risk->end_procedure No core_ppe->is_splash_risk add_respirator->core_ppe add_faceshield->end_procedure

Caption: PPE selection workflow for handling the target compound.

References

  • AirClean Systems. Powder Handling. [Link]

  • Bio-protocol. Laboratory Safety Guidelines for Peptide Handling. [Link]

  • University of California, Berkeley - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

  • University of California, Los Angeles - Chemistry & Biochemistry. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • Auburn University - Risk Management & Safety. Personal Protective Equipment. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • University of North Carolina at Chapel Hill - Environment, Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Greenbook.net. Safety Data Sheet GC-3™. [Link]

  • AA Blocks. Safety Data Sheet - 2-Amino-3-benzyloxy-propionic acid methyl ester. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.